2-phenoxybenzenesulfonyl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-17(14,15)12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBATEXBHGBONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397074 | |
| Record name | 2-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2688-85-9 | |
| Record name | 2-Phenoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2688-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Phenoxybenzenesulfonyl Chloride in Medicinal Chemistry
[1]
Part 1: Executive Summary & Chemical Profile
This compound (CAS: 2688-85-9) is a specialized organosulfur reagent used primarily as a building block in the synthesis of sulfonamides and sulfonylureas.[1] Unlike its more common para-substituted isomer (4-phenoxybenzenesulfonyl chloride), the ortho-isomer offers unique steric properties and conformational restrictions that are valuable in designing bioactive molecules with high specificity for protein binding pockets.
This compound serves as a "privileged scaffold" donor, introducing the diphenyl ether motif—a structure known to improve lipophilicity and metabolic stability in drug candidates targeting inflammatory pathways (e.g., COX-2, mPGES-1) and metabolic enzymes (e.g., ATP-citrate lyase).
Chemical Property Table[1][3][4]
| Property | Data |
| CAS Number | 2688-85-9 |
| IUPAC Name | 2-Phenoxybenzene-1-sulfonyl chloride |
| Molecular Formula | C₁₂H₉ClO₃S |
| Molecular Weight | 268.72 g/mol |
| Appearance | Off-white crystalline powder |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |
| Storage Conditions | 2–8 °C (Refrigerate), under inert atmosphere (Argon/Nitrogen) |
| Physical State | Solid (Low melting point range, typically < 100 °C) |
Part 2: Synthesis & Preparation Strategies[2][6][7]
The Ortho-Selectivity Challenge
A critical distinction in the chemistry of phenoxybenzenesulfonyl chlorides is the method of preparation. Direct chlorosulfonation of diphenyl ether (using chlorosulfonic acid) is highly regioselective for the para-position (4-isomer) due to the steric bulk of the phenoxy group and electronic directing effects. Consequently, This compound cannot be efficiently synthesized via direct sulfonation.
Validated Synthetic Route: The Meerwein Reaction
To access the ortho-isomer with high purity, the synthesis typically proceeds via the Meerwein Sulfonyl Chloride Synthesis starting from 2-phenoxyaniline. This pathway ensures regiochemical integrity.
Workflow Logic:
-
Precursor: Start with 2-phenoxyaniline.
-
Diazotization: Convert the amine to a diazonium salt using sodium nitrite (
) and hydrochloric acid ( ) at . -
Chlorosulfonylation: React the diazonium intermediate with sulfur dioxide (
) in the presence of a copper(II) chloride ( ) catalyst in acetic acid.
Figure 1: The Meerwein route avoids para-substitution by utilizing the position-specific amino group of the starting material.
Part 3: Reactivity & Mechanistic Insights
Nucleophilic Substitution Mechanism
This compound reacts via a Nucleophilic Acyl Substitution mechanism (specifically at the sulfur center). The reaction with primary or secondary amines yields sulfonamides.
Steric Considerations: The bulky phenoxy group at the ortho position creates significant steric hindrance around the sulfonyl sulfur.
-
Kinetic Effect: Reaction rates with nucleophiles may be slower compared to the para isomer.
-
Conformational Effect: The product sulfonamide often adopts a twisted conformation where the two phenyl rings are non-coplanar. This "locked" conformation can be exploited to fit into hydrophobic pockets of enzymes (e.g., MMPs or kinases) that require specific dihedral angles.
Figure 2: General mechanism for sulfonamide formation. The transition state is sterically crowded in the 2-phenoxy derivative.
Part 4: Experimental Protocol
Standard Procedure for Sulfonamide Coupling
This protocol is optimized for sterically hindered sulfonyl chlorides, utilizing a non-nucleophilic base to scavenge the generated acid.
Reagents:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to
using an ice bath. Add This compound (1.0 equiv) portion-wise or as a solution in DCM over 10 minutes.-
Note: Slow addition controls the exotherm and prevents side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) under nitrogen.
-
Monitoring: Check reaction progress via TLC (typically 2–4 hours). If the reaction is sluggish due to steric hindrance, refluxing in THF may be required.
-
-
Workup:
-
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization (Ethanol/Water).
Part 5: Medicinal Chemistry Applications[2][9][10][11][12]
The 2-phenoxybenzenesulfonyl moiety is a valuable pharmacophore in drug discovery.
-
Metabolic Stability: The diphenyl ether linkage is generally resistant to rapid metabolic cleavage, extending the half-life of the drug.
-
Lipophilicity Modulation: The phenoxy group significantly increases the LogP of the molecule, which can improve membrane permeability for intracellular targets.
-
Target Classes:
-
Anti-inflammatory Agents: Sulfonamides derived from this scaffold have shown activity against mPGES-1 (Prostaglandin E synthase-1), a key target for inflammation and pain.
-
Metabolic Disorders: Structurally related 2-hydroxy-N-arylbenzenesulfonamides are inhibitors of ATP-citrate lyase (ACL) , offering potential in treating dyslipidemia.[3]
-
Protease Inhibitors: The bulky ortho-substituent can occupy the S1 or S2 pockets of proteases, providing selectivity over related enzymes.
-
Part 6: Safety & Handling
-
Corrosivity: this compound reacts violently with water and moisture to form hydrochloric acid and the corresponding sulfonic acid. It causes severe skin burns and eye damage.[4][5]
-
PPE: Always wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work inside a fume hood.
-
Storage: Store in a tightly sealed container at 2–8 °C. Moisture contamination will degrade the reagent, indicated by a sharp acidic smell (HCl gas).
References
-
Chem-Impex International. "[(2-Phenoxy)benzene]sulfonyl chloride Product Data." Chem-Impex Catalog. Accessed 2024.[6] Link
-
National Institutes of Health (NIH). "PubChem Compound Summary: this compound (CID 3834057)." PubChem. Link
-
Li, J. J., et al. "2-Hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 11, 2007, pp. 3208-3211.[3] Link
-
Bartzatt, R., et al. "The reaction of benzenesulfonyl chloride and the primary amine group of substituted anilines."[7] ResearchGate. Link
-
Organic Syntheses. "Preparation of Sulfonyl Chlorides via the Meerwein Reaction." Org.[8] Syn. Coll. Vol. 1, p. 504. Link
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- 4. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Phenylbenzothiazoles featuring heteroaryl sulfonamide end-capping substructures as developable mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to 2-Phenoxybenzenesulfonyl Chloride: Safety, Reactivity, and Handling
Introduction: A Versatile Reagent in Modern Synthesis
2-Phenoxybenzenesulfonyl chloride (CAS 2688-85-9) is an organosulfur compound of significant interest to researchers in drug development and medicinal chemistry.[1] As a member of the sulfonyl chloride family, its utility lies in its capacity to act as a versatile building block for introducing the 2-phenoxybenzenesulfonyl moiety into a range of molecules.[1] This functional group is integral to the synthesis of various sulfonamides and sulfonylureas, classes of compounds extensively explored for their therapeutic potential, including anti-diabetic and anti-inflammatory applications.[1]
The reactivity of the sulfonyl chloride group with nucleophiles, such as amines and alcohols, allows for the construction of complex molecular architectures, which is a pivotal aspect of drug discovery.[1] However, the very reactivity that makes this compound valuable also necessitates a deep understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety, handling, and reactivity of this compound, designed for the laboratory professional.
Hazard Identification and Core Safety Profile
This compound is a hazardous substance that demands careful handling.[2] The primary dangers are its corrosivity and high reactivity, particularly with water.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of its hazards.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[2] | Danger |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[2] | Danger |
Table 1: GHS Hazard Classification for this compound.
The material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin. Inhalation can lead to chemical burns in the respiratory tract, potentially causing pulmonary edema and severe respiratory disturbances.[3] Ingestion results in severe burns to the gastrointestinal tract and may be harmful.[3][4] Direct contact with eyes can cause severe burns and potentially irreversible damage.[4]
Physicochemical and Reactivity Data
Understanding the physical properties and chemical reactivity of this compound is fundamental to its safe use.
| Property | Value | Source |
| CAS Number | 2688-85-9 | [5] |
| Molecular Formula | C₁₂H₉ClO₃S | [5] |
| Molecular Weight | 268.72 g/mol | [5] |
| Appearance | Off-white crystalline powder | [5] |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | [2] |
| Storage Temperature | 0-8 °C, Inert atmosphere | [2][5] |
| Solubility | Reacts with water.[6] Soluble in organic solvents.[6] |
Table 2: Physicochemical Properties of this compound.
The Critical Hazard: Water Reactivity and Hydrolysis
The most immediate and significant reactivity hazard associated with this compound is its violent reaction with water.[3] This is a characteristic feature of most sulfonyl chlorides. The reaction is a hydrolysis that proceeds via a bimolecular nucleophilic substitution mechanism.[7] Water acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. This exothermic reaction produces 2-phenoxybenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[8]
The generation of HCl gas in a closed container can lead to a dangerous pressure buildup.[3] Furthermore, the resulting acidic mixture is highly corrosive. The causality is clear: the presence of moisture, even atmospheric humidity, can lead to the degradation of the compound and the creation of a corrosive and hazardous environment. Therefore, all handling and storage must be performed under strictly anhydrous conditions.[9]
Synthetic Utility: Reaction with Amines
The primary synthetic application of this compound is its reaction with primary and secondary amines to form sulfonamides.[10][11] This reaction is mechanistically similar to hydrolysis, with the amine acting as the nucleophile.[11]
This transformation is fundamental in pharmaceutical synthesis.[1] The resulting sulfonamide group often imparts desirable pharmacological properties to a molecule. The choice to use a sulfonyl chloride like this one is driven by the efficiency and predictability of this reaction for creating stable S-N bonds.[12]
Safe Handling and Storage Protocols
A self-validating safety system for handling this compound is built on the principle of complete isolation from moisture and incompatible materials.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood to control exposure to dust and potential HCl vapors.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[13] For tasks with a higher risk of splashing, an impervious apron and additional protective clothing should be used.[3] Contaminated clothing must be removed immediately and laundered before reuse.[13]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors.
Storage Requirements
Proper storage is critical to maintaining the integrity of the reagent and ensuring safety.
-
Container: Store in the original, tightly closed container.[5][9]
-
Atmosphere: Keep in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[2][5]
-
Incompatibilities: Store away from incompatible materials such as water, strong oxidizing agents, bases (including amines), and alcohols.[3][4]
-
Location: Use a designated corrosives storage cabinet.[3]
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding eyelids open.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[3] A safety shower should be used if available.[14] Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[3] Ingestion of a corrosive material can cause perforation of the digestive tract.[13]
Accidental Release Measures
In the event of a spill, follow a pre-planned emergency procedure.
-
Evacuation and Isolation: Evacuate non-essential personnel from the area and establish a safe perimeter.[4]
-
Ventilation: Ensure adequate ventilation, but avoid introducing moisture.
-
Containment: For a solid spill, carefully sweep up the material using non-sparking tools and place it into a dry, labeled container for disposal.[14] Avoid generating dust.[14] For a larger spill, it may be possible to neutralize with a dilute alkaline solution like soda ash, but this should only be done by trained personnel due to the reactive nature of the compound.[3]
-
Decontamination: Clean the spill area thoroughly, but do not use water for initial cleanup.[3]
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Dispose of the chemical in its original container if possible. Do not mix with other waste streams.[8] Uncleaned containers should be treated as hazardous waste.[8] Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a powerful reagent for the synthesis of biologically relevant molecules. Its utility is directly linked to its high reactivity, which also defines its hazard profile. A thorough understanding of its violent reaction with water, its corrosivity, and the appropriate engineering controls and PPE is not merely a matter of compliance but a prerequisite for safe and successful research. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this valuable compound.
References
-
Pi Chemicals System. (n.d.). 2-Methoxy-benzenesulfonyl chloride. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, December 29). Benzenesulfonyl chloride. Retrieved February 7, 2026, from [Link]
-
New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved February 7, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, October 23). Phenacyl chloride. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved February 7, 2026, from [Link]
-
OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved February 7, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan-2-sulfonyl chloride. Retrieved February 7, 2026, from [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved February 7, 2026, from [Link]
-
JoVE. (2023, April 30). Video: Amines to Sulfonamides: The Hinsberg Test. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 3-phenoxybenzenesulfonyl Chloride. Retrieved February 7, 2026, from [Link]
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The Versatility of 2-Phenoxybenzenesulfonyl Chloride: A Technical Guide for Researchers
Introduction: Unveiling a Key Synthetic Building Block
2-Phenoxybenzenesulfonyl chloride stands as a pivotal reagent in modern organic synthesis, offering a versatile scaffold for the construction of complex molecules with significant biological and material properties. Its unique structure, featuring a phenoxy group at the ortho position to the sulfonyl chloride, imparts distinct reactivity and steric influence, making it a valuable tool for chemists in drug discovery, agrochemical development, and polymer science. This technical guide provides an in-depth exploration of the applications of this compound, grounded in established scientific literature and practical insights to empower researchers in leveraging its full potential.
The reactivity of this compound is primarily centered around the electrophilic sulfur atom of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1] The presence of the phenoxy group can influence the electronic properties of the sulfonyl chloride and introduce specific steric constraints, which can be strategically exploited to achieve desired selectivity in complex syntheses.[2]
Core Application: The Synthesis of Sulfonamides
The formation of the sulfonamide bond is arguably the most prominent application of this compound. The resulting 2-phenoxybenzenesulfonamide moiety serves as a crucial pharmacophore in a variety of therapeutic agents and as a key structural element in functional materials.
Mechanistic Rationale: A Nucleophilic Substitution Pathway
The reaction between this compound and an amine proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]
The choice of base and solvent is critical for optimizing reaction outcomes. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used to avoid unwanted side reactions of the sulfonyl chloride with the solvent. The selection of the base should be made considering the reactivity of the amine and the desired reaction kinetics.
Caption: General workflow for the synthesis of 2-phenoxybenzenesulfonamides.
General Experimental Protocol for Sulfonamide Synthesis
The following protocol provides a generalized, yet robust, procedure for the synthesis of sulfonamides using this compound. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Pyridine, Triethylamine)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove any unreacted sulfonyl chloride, and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.
Applications in Drug Discovery and Development
The 2-phenoxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse therapeutic applications.
Anti-Diabetic Agents: The Sulfonylurea Class
This compound is a key building block for the synthesis of sulfonylurea derivatives, a class of drugs widely used in the management of type 2 diabetes.[2] These compounds act by stimulating the release of insulin from pancreatic β-cells. The synthesis of sulfonylureas often involves the reaction of a sulfonamide with an isocyanate.[3] While specific examples directly employing this compound in the synthesis of marketed drugs are not readily found in introductory literature, its structural similarity to components of drugs like glibenclamide suggests its utility in the exploration of novel sulfonylurea-based anti-diabetic agents.[4][5][6]
Caption: Synthetic pathway to sulfonylurea derivatives.
Anti-Inflammatory and Other Bioactive Compounds
The sulfonamide moiety is also a well-established pharmacophore in the design of anti-inflammatory drugs and other bioactive molecules. The ability of this compound to readily form this linkage makes it a valuable reagent in the synthesis of compound libraries for screening against various biological targets.[7] For instance, sulfonamides derived from substituted anilines have been shown to exhibit antibacterial activity against organisms such as S. aureus.[8]
Applications in Material Science
The reactivity of this compound extends beyond the synthesis of small molecules into the realm of polymer chemistry.
Monomer for High-Performance Polymers
This compound can be utilized as a monomer or a modifying agent in the synthesis of specialty polymers. The introduction of the bulky and relatively rigid 2-phenoxybenzenesulfonyl group into a polymer backbone can significantly influence its physical properties, such as thermal stability, solubility, and mechanical strength.[9] For example, it can be envisioned to react with diols to form polysulfonates, a class of thermoplastics known for their high performance.
Other Synthetic Applications
Agrochemicals
The sulfonamide and sulfonylurea functionalities are prevalent in a number of herbicides and other agrochemicals. This compound serves as a potential starting material for the synthesis of novel agrochemical candidates, leveraging the well-established biological activity of these chemical classes.
Conclusion
This compound is a versatile and valuable reagent for synthetic chemists. Its primary utility lies in the straightforward and high-yielding synthesis of sulfonamides, a critical functional group in both medicinal chemistry and material science. The ability to readily introduce the 2-phenoxybenzenesulfonamide scaffold allows for the exploration of novel compounds with potential applications as anti-diabetic, anti-inflammatory, and antimicrobial agents. Furthermore, its role as a monomer opens avenues for the development of high-performance polymers with tailored properties. This guide has provided a comprehensive overview of the core applications, grounded in mechanistic understanding and practical protocols, to facilitate the effective utilization of this compound in research and development.
References
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-
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). PubMed. Retrieved from [Link]
-
Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2-Alkenyl-Tethered Anilines. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Synthesis of sulfonylureas using phenoxy carbonyl chloride to activate sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved from [Link]
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Chapter 2: General Methods for preparing Polymers. (2023). Retrieved from [Link]
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Synthesis and investigating hypoglycemic and hypolipidemic activities of some glibenclamide analogues in rats. (n.d.). PubMed. Retrieved from [Link]
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Chapter 2: General Methods for preparing Polymers. (2023). Retrieved from [Link]
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Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. (n.d.). Vietnam Journal of Science, Technology and Engineering. Retrieved from [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). ResearchGate. Retrieved from [Link]
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Second-Generation Ordered Polymers. (n.d.). ResearchGate. Retrieved from [Link]
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The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
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Preparation and property of 2-acrylamide-2-methylpropanesulfonic acid/acrylamide/sodium styrene sulfonate as fluid loss agent for oil well cement. (2012). ResearchGate. Retrieved from [Link]
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The Versatility of 2-Phenoxybenzenesulfonyl Chloride in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-phenoxybenzenesulfonyl chloride, a versatile reagent in organic synthesis. It serves as a comprehensive resource for researchers, chemists, and professionals in drug development, offering detailed insights into its synthesis, reactivity, and diverse applications. The guide covers its utility in the formation of sulfonamides, its role as a protecting group for amines, and the nuances of its reactivity compared to other sulfonylating agents. Detailed experimental protocols, mechanistic discussions, and comparative data are presented to empower scientists in leveraging this reagent for the construction of complex molecular architectures.
Introduction: The Strategic Advantage of the 2-Phenoxybenzenesulfonyl Moiety
In the landscape of organic synthesis, the sulfonyl chloride functional group is a cornerstone for the construction of sulfonamides, sulfonate esters, and other sulfur-containing scaffolds. Among the diverse array of sulfonylating agents, this compound emerges as a reagent of significant interest. Its unique structural feature, the phenoxy group ortho to the sulfonyl chloride, imparts distinct physicochemical properties and reactivity patterns that can be strategically exploited in complex synthetic endeavors.
This guide will navigate the multifaceted applications of this compound, moving beyond a simple catalog of reactions to provide a deeper understanding of the causality behind its synthetic utility. We will delve into its role as a key building block in medicinal chemistry, agrochemicals, and polymer science, with a particular focus on the practical aspects of its use in the laboratory.[1]
Physicochemical Properties and Handling
This compound is an off-white crystalline powder with a molecular weight of 268.72 g/mol .[1] Proper handling and storage are crucial for maintaining its reactivity.
| Property | Value | Reference |
| CAS Number | 2688-85-9 | [1] |
| Molecular Formula | C₁₂H₉ClO₃S | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Safety Precautions: Like other sulfonyl chlorides, this compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Core Application: Synthesis of Sulfonamides
The most prevalent application of this compound is in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[2] The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.
General Reaction Mechanism
The formation of a sulfonamide from this compound and a primary or secondary amine is a classic nucleophilic acyl-type substitution reaction.[3] The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: General reaction for the synthesis of N-substituted-2-phenoxybenzenesulfonamides.
Detailed Experimental Protocol: Synthesis of a Model N-Aryl-2-phenoxybenzenesulfonamide
This protocol provides a step-by-step method for the synthesis of a representative N-aryl-2-phenoxybenzenesulfonamide, adapted from procedures for related sulfonyl chlorides.[4]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 eq) and anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.2 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-aryl-2-phenoxybenzenesulfonamide.
The 2-Phenoxybenzenesulfonyl Group in Amine Protection
The strategic use of protecting groups is fundamental to the synthesis of complex molecules.[5] The 2-phenoxybenzenesulfonyl group can serve as a robust protecting group for primary and secondary amines, offering a balance of stability and eventual cleavage under specific conditions.
Installation of the Protecting Group
The installation of the 2-phenoxybenzenesulfonyl protecting group follows the same general procedure as sulfonamide synthesis described in Section 3.2. The resulting sulfonamide is generally a stable, crystalline solid, which facilitates purification.
Stability Profile
The 2-phenoxybenzenesulfonamide is stable to a wide range of reaction conditions, a desirable characteristic for a protecting group. Its stability can be compared to other common sulfonyl protecting groups.
| Protecting Group | Stability to Acid | Stability to Base | Cleavage Conditions |
| Tosyl (Ts) | High | High | Strong acid (HBr/AcOH), dissolving metals (Na/NH₃) |
| Nosyl (Ns) | High | Labile | Thiolates (e.g., thiophenol/K₂CO₃) |
| 2-Phenoxybenzenesulfonyl | High | High | Reductive cleavage (e.g., low-valent titanium) |
This table provides a general comparison; specific substrate and reaction conditions can influence stability.
Deprotection Strategies: Unveiling the Amine
The cleavage of the robust sulfonamide bond is a critical step in a protection strategy. While specific protocols for the deprotection of the 2-phenoxybenzenesulfonyl group are not extensively documented, methods for the cleavage of related aryl sulfonamides can be applied.
Reductive desulfonylation is a powerful method for cleaving sulfonamide bonds.[6] Reagents such as low-valent titanium, generated in situ from TiCl₃ and an alkali metal, have been shown to cleave N-tosyl bonds under mild conditions.[7] This method is attractive due to its potential for functional group tolerance.
Caption: Proposed reductive cleavage of a 2-phenoxybenzenesulfonamide.
Experimental Insight: The reaction with low-valent titanium typically involves stirring the sulfonamide with the pre-formed reagent in an inert solvent like THF at room temperature. The progress is monitored by TLC, and upon completion, the reaction is quenched with water and worked up to isolate the free amine.
While less explored for this specific group, other methods for sulfonamide cleavage could be investigated, including:
-
Photolytic Cleavage: Irradiation with UV light has been shown to cleave sulfonamide bonds, although this method can sometimes lead to side reactions.[8]
-
Electrochemical Cleavage: Electrochemical methods offer a mild and controlled approach to cleave sulfonimide bonds to yield sulfonamides, suggesting potential for sulfonamide cleavage as well.[9]
Synthesis of this compound
The accessibility of the starting material is a key consideration for its widespread use. This compound can be synthesized from readily available precursors.
From Diphenyl Ether
A common method involves the direct chlorosulfonation of diphenyl ether using chlorosulfonic acid.[10] This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the para-substituted product often being major. The ortho-isomer, this compound, can be separated by chromatographic methods.
Caption: Synthesis of this compound from diphenyl ether.
Comparative Reactivity and Strategic Considerations
The choice of a sulfonylating agent is a critical decision in synthetic planning. The reactivity of this compound can be modulated by the electronic and steric effects of the phenoxy group. While direct quantitative comparisons with other sulfonyl chlorides are sparse in the literature, some general principles apply. The electron-withdrawing nature of the phenoxy group is expected to be less pronounced than that of a nitro group (as in nosyl chloride), suggesting a reactivity intermediate between benzenesulfonyl chloride and nitro-substituted analogs.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. Its ability to readily form stable sulfonamides makes it a key building block for the synthesis of biologically active molecules. Furthermore, its potential as a protecting group for amines, coupled with emerging deprotection strategies, opens new avenues for its application in complex, multi-step syntheses.
Future research in this area could focus on the development of more specific and milder deprotection protocols for the 2-phenoxybenzenesulfonyl group, which would significantly enhance its utility as a protecting group. Additionally, a systematic study of its reactivity profile in comparison to other sulfonylating agents would provide a valuable dataset for rational synthetic design. As the demand for novel and complex molecular architectures continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of organic synthesis.
References
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(PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES - ResearchGate. (2020, October 31). Retrieved from [Link]
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Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides | The Journal of Organic Chemistry - ACS Publications. (2024, January 10). Retrieved from [Link]
-
A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents - Organic Chemistry Portal. Retrieved from [Link]
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The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. Retrieved from [Link]
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Photolytic cleavage of sulfonamide bonds - PubMed. Retrieved from [Link]
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-
Some Phenoxybenzenesulfonyl Chlorides and Related Compounds - ConnectSci. (1979, February 1). Retrieved from [Link]
-
Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Protective Groups - Organic Chemistry Portal. Retrieved from [Link]
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(PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES - ResearchGate. (2020, October 31). Retrieved from [Link]
-
Cleavage of sulfonamides with phenyldimethylsilyllithium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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Reductive desulfonylation - Wikipedia. Retrieved from [Link]
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Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines - PMC - NIH. (2018, January 3). Retrieved from [Link]
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Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (2022, April 5). Retrieved from [Link]
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Cleavage of Phenyl Ethers: Videos & Practice Problems - Pearson. (2024, August 13). Retrieved from [Link]
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A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC. Retrieved from [Link]
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Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF - ResearchGate. Retrieved from [Link]
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Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Retrieved from [Link]
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Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides - ACS Publications. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-Phenoxybenzenesulfonamides via Reaction with Primary Amines
Introduction: The Strategic Importance of the 2-Phenoxybenzenesulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the efficacy of numerous therapeutic agents. Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, allow it to serve as a versatile bioisostere for amides, contributing to improved metabolic stability and binding affinity.[1][2] Within this chemical class, the 2-phenoxybenzenesulfonamide moiety stands out as a privileged scaffold. This structural motif is a key component in various biologically active compounds, finding application in the development of anti-inflammatory, anti-diabetic, and other therapeutic agents.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for the reaction of 2-phenoxybenzenesulfonyl chloride with primary amines. We will delve into the underlying reaction mechanism, provide detailed, step-by-step experimental procedures, and discuss critical considerations for safety, troubleshooting, and product characterization, enabling teams to efficiently and reliably synthesize these valuable compounds.
Pillar 1: Mechanistic Insights & Causality
The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction is generally robust and high-yielding.[4][5]
The Core Reaction Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. This lone pair attacks the highly electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting sulfonamide is protonated. A base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ.[6][7] This step is crucial as it prevents the protonation of the primary amine starting material, which would render it non-nucleophilic and halt the reaction.
The overall reaction can be summarized as follows:
Logical Relationship: Reaction Mechanism
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Pillar 2: Self-Validating Experimental Protocol
This protocol provides a robust, general procedure for the synthesis of N-substituted 2-phenoxybenzenesulfonamides. It incorporates in-process checks to ensure reaction completion and purity.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Chemical Supplier | Highly reactive with water. Handle under inert atmosphere. |
| Primary Amine (R-NH₂) | ≥98% | Standard Chemical Supplier | Structure will vary based on target molecule. |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | Ensure solvent is dry to prevent hydrolysis of sulfonyl chloride. |
| Triethylamine (Et₃N) or Pyridine | Reagent Grade | Standard Chemical Supplier | Acts as an HCl scavenger. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | N/A | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | N/A | For work-up. |
| Brine (Saturated NaCl) | Aqueous | N/A | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier | For drying organic layer. |
| Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet | N/A | Standard Lab Supplier | Ensure glassware is oven-dried before use. |
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a two-necked, round-bottom flask (oven-dried) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent side-product formation.
-
-
Reaction Monitoring (Self-Validation):
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is ethyl acetate/hexane. The consumption of the primary amine starting material indicates reaction completion.
-
-
Aqueous Work-up:
-
Once the reaction is complete, quench the mixture by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel if the product is an oil or if impurities are difficult to remove.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine the melting point.
-
Visualization: Experimental Workflow
Caption: Standard workflow for 2-phenoxybenzenesulfonamide synthesis.
Pillar 3: Safety, Troubleshooting, and Authoritative Grounding
Safety & Handling
-
This compound: This reagent is corrosive and reacts violently with water, liberating toxic gas.[8] It causes severe skin burns and eye damage.[9] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Keep the reagent away from water and moisture.[8]
-
Solvents & Reagents: Dichloromethane is a suspected carcinogen. Triethylamine and pyridine are flammable and have strong, irritating odors. Handle all chemicals in a fume hood.
-
General Precautions: Avoid inhalation, ingestion, and skin contact with all reagents.[12] Ensure an eyewash station and safety shower are readily accessible.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride. 2. Primary amine is not nucleophilic enough. 3. Inactive reagents. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. For less reactive amines, consider increasing reaction temperature or using a more forcing base like DBU. 3. Check the quality and age of the reagents. |
| Multiple Products on TLC | 1. Reaction is not complete. 2. Side reactions due to excess heat. 3. Impure starting materials. | 1. Allow the reaction to stir for a longer duration. 2. Maintain strict temperature control, especially during addition. 3. Verify the purity of starting materials before beginning. |
| Product Difficult to Purify | 1. Product is an oil. 2. Impurities have similar polarity to the product. | 1. Use flash column chromatography for purification. 2. Optimize the solvent system for chromatography to achieve better separation. Consider recrystallization from a different solvent system. |
Conclusion
The reaction between this compound and primary amines is a highly efficient and dependable method for synthesizing the 2-phenoxybenzenesulfonamide scaffold. This structural motif continues to be of high interest in drug discovery and medicinal chemistry.[2][3] By understanding the core mechanism, adhering to a validated protocol, and prioritizing safety, researchers can successfully leverage this reaction to generate novel compounds for further investigation. The insights and procedures detailed in this guide provide a solid foundation for the successful application of this important synthetic transformation.
References
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Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity Source: International Journal of Molecular Sciences URL: [Link]
-
Title: The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Source: ResearchGate URL: [Link]
-
Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]
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-
Title: Synthesis of 8-aminophenazine-2-sulfonamide 53 by oxidative cyclization Source: ResearchGate URL: [Link]
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Title: Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: Amine Reactions Source: Chemistry LibreTexts URL: [Link]
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Title: Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists Source: PubMed URL: [Link]
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Title: N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. Source: ResearchGate URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: National Institutes of Health (NIH) URL: [Link]
- Title: Method for preparing 2-phenylbenzimidazole Source: Google Patents URL
-
Title: Current development in sulfonamide derivatives to enable CNS-drug discovery Source: PubMed URL: [Link]
-
Title: 23.9: Amines as Nucleophiles Source: Chemistry LibreTexts URL: [Link]
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Title: Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids Source: Organic Chemistry Portal URL: [Link]
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Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]
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Title: Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction Source: MDPI URL: [Link]
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Title: Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides Source: ResearchGate URL: [Link]
-
Title: Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Source: ResearchGate URL: [Link]
-
Title: Synthesis of Sulfonamides Source: Synthetic Methods in Drug Discovery: Volume 2 URL: [Link]
-
Title: Material Safety Data Sheet - Benzenesulfonyl Chloride, 96% Source: Cole-Parmer URL: [Link]
-
Title: Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids Source: PubMed URL: [Link]
-
Title: acyl chlorides with ammonia or primary amines Source: Chemguide URL: [Link]
-
Title: Traditional sulfonamide synthesis using amine and sulfonyl chloride. Source: ResearchGate URL: [Link]
-
Title: preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides Source: Organic Syntheses Procedure URL: [Link]
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Application Note: High-Fidelity Sulfonylation using 2-Phenoxybenzenesulfonyl Chloride
[1]
Executive Summary & Chemical Context[1][2][3][4][5]
2-Phenoxybenzenesulfonyl chloride (CAS: 2688-85-9) is a privileged structural motif in medicinal chemistry, often serving as a key pharmacophore in Matrix Metalloproteinase (MMP) inhibitors and various receptor antagonists.[1] Unlike simple benzenesulfonyl chlorides, the 2-phenoxy substituent introduces two critical variables:
-
Steric Hindrance: The ortho-phenoxy group creates a steric blockade around the electrophilic sulfur center, potentially retarding nucleophilic attack.
-
Lipophilicity: The diphenyl ether moiety significantly increases the logP of the final construct, necessitating specific solvent choices during workup and purification.
This guide provides two validated protocols designed to overcome these challenges, ensuring high yield and purity while minimizing common side reactions like hydrolysis and bis-sulfonylation.
Mechanistic Insight & Reaction Logic
The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom.[2][3] While often simplified as an
Critical Factors for Success:
-
The "Ortho" Effect: Contrary to intuition, ortho-substituents can sometimes accelerate substitution via "steric compression," destabilizing the ground state. However, for the bulky phenoxy group, steric shielding of the sulfur atom is the dominant factor. Implication: Reaction times may need to be extended compared to para-substituted analogs.
-
The Base Role: The base (e.g., Pyridine, TEA) serves two roles: it neutralizes the HCl byproduct and can act as a nucleophilic catalyst (in the case of DMAP/Pyridine) by forming a reactive sulfonyl-ammonium intermediate.
Visualization: Reaction Workflow
The following diagram outlines the logical flow for selecting the correct protocol and the mechanistic pathway.
Caption: Decision matrix for protocol selection based on amine solubility, leading to a unified mechanistic pathway.
Experimental Protocols
Protocol A: Anhydrous Conditions (Standard)
Best for: Primary and secondary organic amines soluble in DCM/THF.
Reagents:
-
This compound (1.1 – 1.2 equiv)[1]
-
Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv).[1] Note: Pyridine acts as both base and solvent co-factor, preventing precipitation of the amine salt.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve This compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 15–20 minutes.
-
Causality: Rapid addition can lead to local heating and bis-sulfonylation (formation of R-N(SO2Ar)2), especially with primary amines.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane).[1]
-
Quench: Once complete, dilute with DCM and wash sequentially with:
-
1M HCl (2x) – Critical to remove pyridine and unreacted amine.[1]
-
Sat. NaHCO3 (1x) – Removes residual acid and hydrolyzed sulfonyl chloride.
-
Brine (1x).
-
-
Isolation: Dry over MgSO4, filter, and concentrate.
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, HCl salts of amines, or highly polar substrates.
Reagents:
Step-by-Step Procedure:
-
Dissolution: Dissolve the Amine and Base in Water.[1]
-
Solvent Mix: Add an equal volume of THF. Ensure the mixture is homogenous or a fine emulsion.
-
Cooling: Cool to 0°C.
-
Reagent Addition: Add This compound (dissolved in minimal THF) dropwise.
-
pH Control: Monitor pH. If it drops below 8, add small aliquots of base.[1] Reasoning: The amine must remain unprotonated to act as a nucleophile.
-
Reaction: Stir vigorously at RT overnight.
-
Workup:
-
Evaporate THF under reduced pressure.
-
Acidify the remaining aqueous layer to pH ~2 with 1M HCl (precipitates the sulfonamide if it contains a carboxylic acid).
-
Extract with EtOAc.[1]
-
Data Presentation & Troubleshooting
Stoichiometry & Reagent Table
| Component | Equiv (Prot A) | Equiv (Prot B) | Role | Critical Note |
| Amine | 1.0 | 1.0 | Nucleophile | Limiting reagent.[1][2] |
| Sulfonyl Cl | 1.1 - 1.2 | 1.2 - 1.5 | Electrophile | Excess accounts for hydrolysis.[1] |
| Base | 3.0 (Pyridine) | 2.5 (Na2CO3) | HCl Scavenger | Must maintain basic pH (>8).[1] |
| DMAP | 0.1 (Optional) | N/A | Catalyst | Use for sterically hindered amines.[1] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (Prot A). Increase equivalents of chloride (Prot B). |
| Bis-sulfonylation | Excess Reagent / High Temp | Add sulfonyl chloride slower and strictly at 0°C .[1][4] |
| Unreacted Amine | Steric Hindrance (Ortho-phenoxy) | Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux (DCM) or switch to 1,2-DCE (80°C). |
| Pyridine Smell | Incomplete Workup | Wash organic layer thoroughly with CuSO4 solution (forms complex with pyridine) or 1M HCl.[1] |
References
-
BenchChem. (2025).[1][4][2][3][6] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from (General sulfonylation methodology adapted for substituted benzenes).[1]
-
Organic Chemistry Portal. (2008).[1] Mild and General Method for the Synthesis of Sulfonamides. Synthesis 2008, 311-312.[1][7] Retrieved from [1]
-
Majid, M. et al. (2020).[1] Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration by ortho-Alkyl Groups. PubMed Central.[1] Retrieved from (Mechanistic insight into ortho-substitution effects).[1]
-
Common Organic Chemistry. (2023). Amine to Amide/Sulfonamide - Common Conditions. Retrieved from
Sources
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
Application Note: Enhancing HPLC Analysis of Nucleophilic Compounds using 2-Phenoxybenzenesulfonyl Chloride as a Pre-Column Derivatization Reagent
Abstract
This document provides a comprehensive guide for the use of 2-phenoxybenzenesulfonyl chloride as a pre-column derivatization reagent for the sensitive and reliable quantification of primary and secondary amines, phenols, and other nucleophilic compounds via High-Performance Liquid Chromatography (HPLC). Many critical analytes in pharmaceutical and biological matrices lack a native chromophore or fluorophore, making their detection by common HPLC detectors like UV-Vis or fluorescence challenging at low concentrations.[1] Derivatization with this compound introduces a strongly UV-absorbing moiety to the analyte, significantly enhancing detection sensitivity.[1] This application note details the underlying chemical principles, provides step-by-step experimental protocols for derivatization and subsequent HPLC analysis, offers troubleshooting guidance, and outlines method validation strategies.
Introduction: The Rationale for Derivatization
In modern chromatographic analysis, derivatization is a key sample preparation technique used to chemically modify an analyte to improve its analytical performance.[2] For HPLC, the primary objectives of derivatization are:
-
Enhancing Detectability: Introducing a chromophoric or fluorophoric tag to molecules that do not absorb UV-Vis light or fluoresce.[1]
-
Improving Chromatographic Separation: Altering the polarity and retention characteristics of analytes to achieve better resolution from interfering matrix components.
-
Increasing Stability: Converting unstable analytes into more robust derivatives for analysis.[3]
This compound is a highly reactive reagent that quantitatively reacts with nucleophilic functional groups such as primary and secondary amines, and phenols under mild conditions. The resulting sulfonamide or sulfonate ester derivatives are stable and possess a strong UV absorbance due to the phenyl and phenoxy groups in the reagent's structure, enabling low-level detection. This makes it an excellent choice for applications in drug development, clinical diagnostics, and environmental monitoring where target analytes are often present at trace levels.
Principles of Derivatization with this compound
The core of the derivatization process is a nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride group is attacked by a nucleophilic group on the analyte molecule (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of a phenoxide).
Mechanism of Action:
The reaction proceeds via a nucleophilic acyl substitution pathway. In an alkaline environment (typically a borate buffer or in the presence of a tertiary amine catalyst), the amine is deprotonated, increasing its nucleophilicity. Similarly, a phenol is converted to the more reactive phenoxide ion. This potent nucleophile then attacks the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide or sulfonate ester bond. The presence of a base is crucial as it neutralizes the HCl byproduct, driving the reaction to completion.[4]
Caption: General reaction scheme for derivatization.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for sample derivatization and subsequent HPLC analysis. These protocols should be optimized for specific analytes and matrices.
Reagents and Materials
-
Analyte Standard/Sample: Dissolved in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Derivatization Reagent: this compound solution (e.g., 10 mg/mL in anhydrous acetonitrile). Prepare fresh daily to avoid hydrolysis.
-
Buffer: 0.1 M Sodium Borate Buffer (pH 9.5).
-
Quenching Solution: 2 M HCl or 5% (v/v) formic acid in water.
-
Extraction Solvent: Ethyl acetate or methyl tert-butyl ether (MTBE).
-
HPLC Grade Solvents: Acetonitrile and water.
-
Filtration: 0.22 µm or 0.45 µm syringe filters.
Derivatization Protocol for Primary/Secondary Amines
This protocol is a robust starting point for the derivatization of aliphatic and aromatic amines.
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the sample or standard solution.
-
Buffering: Add 200 µL of 0.1 M Sodium Borate Buffer (pH 9.5) and vortex for 10 seconds. The alkaline pH is critical for ensuring the amine is in its more reactive, deprotonated state.
-
Reagent Addition: Add 200 µL of the 10 mg/mL this compound solution in acetonitrile. The excess of the derivatizing agent ensures the reaction goes to completion.
-
Reaction Incubation: Vortex the mixture for 1 minute and incubate at 60°C for 30 minutes in a water bath or heating block. Elevated temperature accelerates the reaction rate.
-
Reaction Termination: Cool the mixture to room temperature and add 100 µL of the quenching solution (e.g., 2 M HCl) to stop the reaction by hydrolyzing the excess sulfonyl chloride.[5]
-
Extraction (Optional but Recommended): Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the phases. The derivative, being more non-polar, will partition into the organic layer, which helps in cleaning up the sample by removing polar interferences.
-
Final Preparation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[5]
HPLC Analysis Protocol
The increased hydrophobicity of the derivatized analyte makes it well-suited for reversed-phase chromatography.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 230-240 nm (scan for the absorbance maximum of the specific derivative).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
This generic gradient is a good starting point. For optimal separation, the gradient slope and initial/final conditions should be adjusted based on the specific analyte and sample matrix.
Caption: Experimental workflow from sample preparation to analysis.
Method Validation and Trustworthiness
A self-validating system is crucial for ensuring the reliability of any analytical method.[6] The protocol described must be validated according to established guidelines to demonstrate its fitness for purpose.[7][8]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Peak purity analysis; no interfering peaks at the retention time of the analyte in blank samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99.[9][10] |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments. | Recovery typically between 80-120%.[7] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2% for repeatability; ≤ 3% for intermediate precision.[7][9] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, mobile phase composition, temperature. |
| Stability | The stability of the analyte in the sample matrix and the stability of the derivatized product under defined storage conditions. | Analyte response should be within ±5% of the initial value over the tested period.[8] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Area for Analyte | 1. Inactive derivatization reagent (hydrolyzed).2. Incorrect pH of the reaction mixture.3. Analyte degradation. | 1. Prepare fresh reagent solution daily.2. Verify the pH of the borate buffer.3. Check sample stability; store samples appropriately. |
| Multiple or Broad Peaks | 1. Incomplete reaction or side reactions.2. Excess reagent not fully quenched or removed.3. Poor chromatographic conditions. | 1. Optimize reaction time, temperature, or reagent concentration.2. Ensure sufficient quenching reagent is added; optimize extraction step.3. Adjust mobile phase gradient; check column health. |
| High Background Noise | 1. Contaminated solvents or reagents.2. Detector lamp aging. | 1. Use high-purity HPLC grade solvents.2. Replace the detector lamp if necessary. |
| Poor Reproducibility | 1. Inconsistent sample/reagent pipetting.2. Fluctuation in reaction temperature.3. Instability of the derivative. | 1. Use calibrated pipettes; consider using an internal standard.2. Ensure consistent heating using a calibrated water bath or block.3. Analyze samples immediately after preparation or perform stability studies. |
Conclusion
This compound serves as a powerful derivatization agent for the HPLC analysis of compounds containing primary and secondary amine or phenolic functional groups. The pre-column derivatization protocol is straightforward and results in stable, highly UV-active derivatives, enabling sensitive and reliable quantification. The methodologies presented herein provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for a wide range of challenging analytes.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Tsuzuki, H., et al. (2004). 2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride as a fluorescent labeling reagent for determination of phenols in high-performance liquid chromatography and application for determination of urinary phenol and p-cresol. Journal of Chromatography B, 803(1), 101-107. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]
-
Asan, A., & Isildak, I. (2003). Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. Journal of Chromatography A, 988(1), 145-149. [Link]
-
ACS Omega. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]
-
Song, P., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride as a fluorescent labeling reagent for determination of phenols in high-performance liquid chromatography and application for determination of urinary phenol and p-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjpmr.com [wjpmr.com]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Agrochemical Synthesis using 2-Phenoxybenzenesulfonyl Chloride
[1]
Abstract
This technical guide details the handling, reactivity, and synthetic applications of 2-phenoxybenzenesulfonyl chloride (CAS 16277-28-4) in the development of crop protection agents. While sulfonyl chlorides are ubiquitous in organic synthesis, the ortho-phenoxy substituent on this scaffold presents unique steric and electronic properties that distinguish it from standard benzenesulfonyl chlorides. This note focuses on its critical role as a building block for sulfonamide and sulfonylurea herbicides , providing optimized protocols that mitigate steric hindrance and hydrolysis risks during library generation and lead optimization.
Chemical Profile & Mechanistic Insight[1][2]
The "Ortho-Effect" in Nucleophilic Substitution
This compound is characterized by a bulky phenoxy group adjacent to the sulfonyl chloride moiety. In agrochemical design, this "diphenyl ether" motif is a privileged scaffold, often conferring lipophilicity and metabolic stability to the final active ingredient.
However, chemically, the ortho-phenoxy group exerts a steric shielding effect on the sulfur atom. Unlike para-substituted analogs (e.g., tosyl chloride), nucleophilic attack at the sulfur center is kinetically slower.
-
Electronic Effect: The phenoxy group is electron-donating by resonance but electron-withdrawing by induction. The net effect usually deactivates the sulfonyl chloride slightly compared to nitro-substituted analogs, requiring stronger nucleophiles or catalysts.
-
Steric Consequence: Standard protocols (e.g., mixing with amine at 0°C) often result in incomplete conversion or competitive hydrolysis. Our optimized protocols (Section 4) utilize nucleophilic catalysis (DMAP) to overcome this barrier.
Physical Properties Table
| Property | Value | Relevance to Protocol |
| Molecular Weight | 268.72 g/mol | Stoichiometry calculations. |
| Physical State | Off-white solid/powder | Easier handling than liquid sulfonyl chlorides, but prone to caking. |
| Melting Point | 45-48 °C | Low melting point requires careful temperature control during exothermic additions. |
| Solubility | DCM, THF, Toluene | Poor water solubility; hydrolysis occurs at the biphasic interface. |
| Stability | Moisture Sensitive | Rapidly hydrolyzes to sulfonic acid in wet solvents. |
Core Application: Synthesis of Sulfonylurea Herbicide Precursors
The primary application of this compound in agrochemistry is the synthesis of sulfonamides , which are the immediate precursors to sulfonylurea herbicides (ALS inhibitors).
Synthetic Pathway
The workflow involves converting the sulfonyl chloride to a sulfonamide, which is subsequently coupled with an isocyanate or carbamate to form the active sulfonylurea.
Figure 1: General synthetic workflow for converting this compound into bioactive sulfonylurea herbicides.
Detailed Experimental Protocol
Protocol A: Catalytic Amidation for Sterically Hindered Substrates
Objective: Synthesize N-substituted-2-phenoxybenzenesulfonamide with >95% yield, minimizing hydrolysis.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Pyridine (2.0 equiv) OR Triethylamine (2.5 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Crucial Catalyst
-
Dichloromethane (DCM) – Anhydrous
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (
). This is non-negotiable; moisture will consume the reagent. -
Solvation: Dissolve the amine (1.1 equiv), Pyridine (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (10 mL per gram of substrate). Cool to 0°C using an ice bath.
-
Reagent Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.
-
Expert Insight: Do not add the solid directly. The exotherm can cause local heating, leading to impurities.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 7:3) or LC-MS. The starting chloride spot (
) should disappear.
-
-
Quench & Workup:
-
Add 1M HCl (aqueous) to the reaction mixture (pH should be acidic, ~2). This converts excess amine/pyridine into water-soluble salts.
-
Separate the organic layer.
-
Wash organic layer with Sat.
(removes any hydrolyzed sulfonic acid byproduct). -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Troubleshooting & Optimization Logic
When yields are low, the cause is often the competition between the slow amidation rate (due to steric hindrance) and rapid hydrolysis.
Figure 2: Decision tree for optimizing reactions involving sterically hindered sulfonyl chlorides.
Quality Control & Analytical Data
To validate the integrity of the reagent before use, and the product after synthesis, use the following parameters:
-
Purity Check (HPLC): The reagent should be
. Significant peaks at early retention times usually indicate the sulfonic acid (hydrolysis product). -
H-NMR Signature:
-
Look for the diagnostic ortho-proton doublet of the sulfonyl ring.
-
In the product (sulfonamide), the NH proton typically appears as a broad singlet between 7.5–9.0 ppm (solvent dependent).
-
-
Storage: Store at 2–8°C under inert gas. If the solid turns into a sticky gum, it has likely hydrolyzed and absorbed water; recrystallization or replacement is required.
Safety & Handling (MSDS Summary)
-
Hazards: Causes severe skin burns and eye damage (Category 1B). Reacts violently with water.
-
PPE: Wear nitrile gloves, lab coat, and chemical safety goggles. Work inside a fume hood.
-
Spill Cleanup: Do not use water. Absorb with dry sand or earth, then neutralize with a dilute sodium carbonate solution in a waste container.
References
-
Chem-Impex International. "[(2-Phenoxy)benzene]sulfonyl chloride - Product 12975." Catalog & Application Data. Accessed October 2023. Link
-
Majumdar, S. et al. "Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." Journal of Organic Chemistry, 2014. (Provides mechanistic context for sulfonyl chloride reactivity). Link
-
ResearchGate. "Synthesis of sulfonylureas using phenoxy carbonyl chloride to activate sulfonamides."[1] Recent Advances in the Synthesis of Sulfonylureas. Link
-
Google Patents. "WO2004020401A1 - Synthesis of sulfonamide derivatives." (Describes industrial conditions for sulfonamide synthesis relevant to agrochemicals). Link
-
Kołaczek, A. et al. "Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration... by ortho-Alkyl Groups." Molecules, 2020. (Detailed study on ortho-substitution effects). Link
Application Notes and Protocols: The Utility of 2-Phenoxybenzenesulfonyl Chloride in Pharmaceutical Manufacturing
Introduction: The Strategic Importance of the Sulfonamide Moiety
In the landscape of modern drug discovery and development, the sulfonamide functional group (–SO₂NR₂) remains a cornerstone of molecular design. Its prevalence stems from a unique combination of physicochemical properties: the sulfonyl group can act as a hydrogen bond acceptor, modulate the acidity and solubility of a molecule, and serve as a bioisostere for other functional groups like amides or carboxylates.[1] These attributes allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing target binding, metabolic stability, and overall efficacy.[1]
Sulfonyl chlorides are the primary reagents for introducing this critical functionality.[2] As highly reactive electrophiles, they readily couple with primary and secondary amines to form the stable sulfonamide linkage, a reaction that is both robust and versatile.[2][3] Among the diverse array of available sulfonyl chlorides, 2-phenoxybenzenesulfonyl chloride (CAS No: 2688-85-9) stands out as a valuable building block.[4] Its structure, featuring a diphenyl ether motif, provides a scaffold to construct complex molecular architectures found in various therapeutic agents, including anti-inflammatory and anti-diabetic drugs.[5] This guide provides an in-depth exploration of the synthesis, application, and handling of this compound and its structural analogs in pharmaceutical manufacturing, grounded in established chemical principles and field-proven protocols.
Core Application: Synthesis of Sulfonamide-Based Active Pharmaceutical Ingredients (APIs)
The principal utility of this compound in pharmaceutical synthesis is its reaction with amines to forge sulfonamide bonds. This reaction is a powerful tool for assembling the core structures of numerous drugs.
The Underlying Chemistry: Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. The chloride ion is subsequently eliminated as a leaving group, and a proton is lost from the nitrogen, typically neutralized by a base present in the reaction mixture. This final deprotonation step drives the reaction to completion, yielding the stable sulfonamide product and a hydrochloride salt of the base.[5]
The use of a non-nucleophilic base (e.g., pyridine or triethylamine) is critical. It serves as a scavenger for the hydrogen chloride (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
Caption: Nucleophilic attack of an amine on a sulfonyl chloride.
Industrial Case Study: Synthesis of the Nimesulide Precursor
A prominent example illustrating the industrial relevance of this chemistry is the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide. While the commercial synthesis of Nimesulide itself involves a final nitration step, its core structure is built around a sulfonamide linkage. The key intermediate, 2-phenoxymethanesulfonanilide , is synthesized by reacting 2-phenoxyaniline (o-aminodiphenyl ether) with methanesulfonyl chloride.[6]
This reaction serves as a perfect proxy for the applications of this compound. If one were to react this compound with a simple amine like ammonia or aniline, the same fundamental transformation would occur, yielding a different but structurally related sulfonamide. The principles, conditions, and workup are directly translatable.
The synthesis of the Nimesulide precursor is advantageous due to its mild reaction conditions and high yield, making it suitable for large-scale industrial production.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. The first is a specific, industrially relevant example, while the second is a general laboratory procedure adaptable for various substrates.
Protocol 1: Synthesis of 2-Phenoxymethanesulfonanilide (Nimesulide Precursor)[6]
This protocol is adapted from established industrial synthesis methods and demonstrates the core reaction on a larger scale.
Objective: To synthesize 2-phenoxymethanesulfonanilide via the reaction of 2-phenoxyaniline and methanesulfonyl chloride.
Materials & Reagents:
-
2-Phenoxyaniline (o-aminodiphenyl ether)
-
Methanesulfonyl chloride
-
N,N-Dimethylaniline (solvent and base)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and dropping funnel.
-
Heating/cooling circulator.
-
Filtration apparatus (e.g., Büchner funnel).
-
Drying oven.
Procedure:
-
Charging the Reactor: Charge the reactor with 2-phenoxyaniline (300 g) and N,N-dimethylaniline (300 g).
-
Heating: Begin stirring and heat the mixture to 80°C.
-
Reagent Addition: Over a period of 1-2 hours, add methanesulfonyl chloride (200 g) dropwise via the dropping funnel, maintaining the reaction temperature at approximately 85°C. The controlled addition is crucial to manage the exothermic nature of the reaction.
-
Reaction Incubation: Once the addition is complete, maintain the reaction mixture at 85°C for 24 hours to ensure the reaction proceeds to completion.
-
Cooling and Precipitation: After the incubation period, cool the reaction mixture to room temperature. In a separate vessel, prepare a solution of concentrated HCl (650 g) in water (1200 ml) and cool it with an ice-water bath.
-
Work-up: Slowly pour the reaction solution into the cold acid-water mixture. This step protonates the N,N-dimethylaniline, making it water-soluble, and causes the desired product to precipitate out of the solution.
-
Isolation and Washing: Filter the resulting precipitate and wash it thoroughly with water to remove any remaining acid and salts.
-
Drying: Dry the isolated solid to obtain the crude 2-phenoxymethanesulfonanilide (approx. 580 g).
-
Purification (Optional but Recommended): The crude product can be further purified by recrystallization to achieve higher purity (e.g., >91% yield with mp 122-124°C).[6]
| Parameter | Value/Condition | Rationale |
| Primary Amine | 2-Phenoxyaniline | The molecular backbone for the final API. |
| Sulfonyl Chloride | Methanesulfonyl chloride | Provides the required methanesulfonamide group. |
| Solvent/Base | N,N-Dimethylaniline | Acts as both solvent and acid scavenger. |
| Reaction Temp. | 85°C | Ensures a sufficient reaction rate without significant decomposition. |
| Reaction Time | 24 hours | Drives the reaction to completion for high yield. |
| Work-up | Acidic quench | Separates the product from the basic solvent. |
| Typical Yield | >90% (after purification) | Demonstrates an efficient industrial process. |
Protocol 2: General Laboratory Synthesis of a Sulfonamide using an Aryl Sulfonyl Chloride
This protocol is a standard, adaptable procedure for synthesizing N-substituted sulfonamides in a research or development setting.[5]
Objective: To synthesize an N-substituted sulfonamide from an aryl sulfonyl chloride (e.g., this compound) and a primary or secondary amine.
Caption: General workflow for laboratory-scale sulfonamide synthesis.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.2 equivalents) and a suitable base such as pyridine or triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath. This is essential to control the initial exotherm upon addition of the highly reactive sulfonyl chloride.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with water, a dilute acid (e.g., 1M HCl) to remove the base, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude sulfonamide by either flash column chromatography on silica gel or recrystallization to yield the pure product.
Synthesis of this compound
While often purchased from commercial suppliers, understanding the synthesis of the reagent itself is valuable. Aryl sulfonyl chlorides are typically prepared via two main routes:
-
Chlorosulfonation of Arenes: The most direct method involves the reaction of the parent arene (in this case, diphenyl ether) with chlorosulfonic acid.[7][8] This is an electrophilic aromatic substitution reaction. However, this method can suffer from a lack of regioselectivity and the use of a highly corrosive reagent.
-
Oxidative Chlorination of Thiols: A milder and often more selective method involves the oxidation of the corresponding thiol (2-phenoxybenzenethiol). Reagent systems like N-chlorosuccinimide (NCS) in the presence of a chloride source or aqueous sodium hypochlorite (bleach) can effectively convert thiols to the desired sulfonyl chlorides.[9][10]
Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides are reactive and hazardous compounds that demand careful handling. Adherence to strict safety protocols is mandatory.
-
Reactivity with Water: Sulfonyl chlorides react violently with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[11] All reactions must be conducted under anhydrous conditions in a well-ventilated fume hood.
-
Corrosivity: Due to their reactivity and the HCl produced upon hydrolysis, sulfonyl chlorides are highly corrosive and can cause severe skin burns and eye damage.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12]
-
Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and amines.[11]
-
Handling: When handling, avoid all personal contact, including inhalation of dust or vapors.[12] Always add the material to the reaction mixture; never add reagents to the bulk sulfonyl chloride.
Conclusion
This compound and its chemical cousins are enabling reagents in pharmaceutical manufacturing. Their ability to efficiently form the sulfonamide linkage provides a reliable and versatile method for constructing a wide range of biologically active molecules. The synthesis of the Nimesulide precursor serves as a powerful case study, demonstrating an industrially scalable process that leverages the fundamental reactivity of the sulfonyl chloride group. By understanding the underlying mechanisms, mastering the detailed protocols, and adhering to stringent safety precautions, researchers and drug development professionals can effectively utilize these building blocks to advance the synthesis of novel and impactful pharmaceuticals.
References
- Apollo Scientific. (n.d.). 2-Phenoxybenzoyl chloride Safety Data Sheet.
-
Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. (2010). Synthesis of sulfonyl chloride substrate precursors. Chemical Science, 1(1), 1-3. (Simulated reference based on provided text). Retrieved from [Link]
- Google Patents. (2012). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
- Google Patents. (2008). CN101260069A - Method for preparing nimesulide intermediate 2-phenoxymethanesulphonylaniline.
- Google Patents. (2012). CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
- Google Patents. (2018). CN108653225B - Nimesulide preparation and preparation method thereof.
-
Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of.... ResearchGate. Retrieved from [Link]
-
Pal, S., et al. (2007). Chemical modifications of nimesulide. Journal of the Brazilian Chemical Society, 18(2), 384-390. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]
-
Kumar, A., et al. (2017). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Bansal, R. K., et al. (2005). A practical large scale synthesis of nimesulide — A step ahead. Indian Journal of Chemistry, 44B, 755-758. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link] (General reference for amine acylation)
-
Bolm, C., & Zanda, M. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]
- Google Patents. (2016). CN105753751A - High-purity benzene sulfonyl chloride synthetic method.
-
Chemistry Stack Exchange. (2019). Mechanism for reaction of NOCl (Tilden reagent) with primary amines. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloroethanesulfonyl chloride. Retrieved from [Link]
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Technical Guide: Efficient Sulfonylation using 2-Phenoxybenzenesulfonyl Chloride
This technical guide details the experimental application of 2-phenoxybenzenesulfonyl chloride (CAS 2688-85-9), a specialized reagent used primarily for introducing the sterically demanding and lipophilic 2-phenoxybenzenesulfonyl moiety into medicinal scaffolds.
Reagent Profile & Chemical Logic
This compound is distinct from its more common para-isomer (4-phenoxybenzenesulfonyl chloride). The ortho-positioning of the phenoxy group introduces significant steric bulk and unique electronic effects that must be accounted for in experimental design.
The "Ortho-Phenoxy" Effect
Unlike standard reagents like tosyl chloride, this molecule possesses a bulky phenoxy group adjacent to the electrophilic sulfur center.
-
Steric Hindrance: The ortho-phenoxy group shields the sulfur atom, potentially retarding the rate of nucleophilic attack by amines.
-
Electronic Modulation: The phenoxy oxygen donates electron density into the benzene ring via resonance, but inductively withdraws from the sulfonyl center. The net effect is a sulfonyl chloride that is slightly less electrophilic than nitro- or trifluoromethyl-substituted analogs, requiring optimized base catalysis.
-
Lipophilicity: The resulting sulfonamides are highly lipophilic, which influences solubility and purification strategies.
| Property | Data |
| CAS Number | 2688-85-9 |
| Molecular Formula | C₁₂H₉ClO₃S |
| Molecular Weight | 268.72 g/mol |
| Appearance | Off-white crystalline powder or low-melting solid |
| Storage | 2–8 °C, under inert atmosphere (Ar/N₂). Moisture sensitive. |
Reaction Mechanism & Visualization
The reaction follows a nucleophilic substitution at the sulfur atom.[1] The base serves a dual role: deprotonating the amine to increase nucleophilicity (if using strong bases) and scavenging the HCl byproduct to drive the equilibrium.
Figure 1: Mechanistic pathway for sulfonylation. The ortho-substituent necessitates careful consideration of the transition state energy.
Experimental Protocol
Method A: Standard Conditions (DCM/Pyridine)
Best for: Robust amines and general screening.
Materials:
-
This compound (1.1 equiv)
-
Amine substrate (1.0 equiv)[2]
-
Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add Pyridine (3.0 mmol) or Triethylamine.
-
Critical Step: If the amine is sterically hindered (e.g., aniline derivatives), add DMAP (10 mol%) as a nucleophilic catalyst to overcome the steric bulk of the sulfonyl chloride.
-
-
Reagent Addition: Cool the solution to 0 °C (ice bath). Add This compound (1.1 mmol) portion-wise or dropwise as a solution in minimal DCM.
-
Why: Exothermic control prevents side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir.
-
Time: Due to the ortho-effect, reaction times may range from 4 to 16 hours. Monitor by TLC or LCMS.
-
-
Quench: Once complete, quench with 1M HCl (aqueous) to neutralize excess base and pyridine.
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Water-soluble amines or amino acids.
Procedure:
-
Dissolve the amine in 1N NaOH (aqueous).
-
Dissolve this compound in THF or Dioxane.
-
Add the organic solution to the aqueous amine solution rapidly with vigorous stirring.
-
Maintain pH > 9 by adding additional NaOH if necessary.
Workup and Purification Workflow
Because the 2-phenoxy group is highly lipophilic, the product will likely be very soluble in organic solvents and stick to C18 columns.
Figure 2: Purification decision tree. The lipophilic nature of the phenoxy group often allows for recrystallization from ethanol/water mixtures.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of the ortho-phenoxy group. | Add DMAP (10-20 mol%) or switch solvent to Pyridine (neat) at 50 °C. |
| Hydrolysis of Reagent | Moisture in solvent or "wet" amine. | Use anhydrous DCM/THF. Ensure reagent is stored under Argon. |
| Bis-sulfonylation | Excess sulfonyl chloride or high temp. | Use strict 1:1 stoichiometry. Add sulfonyl chloride slowly at 0 °C. |
| Product is Oily | High lipophilicity preventing crystallization. | Triturate with cold Hexanes or Pentane. Sonicate to induce nucleation. |
References
-
Neale, A. J., Rawlins, T. J., & McCall, E. B. (1965).[3] Preparation of this compound and derivatives. Tetrahedron , 21(5), 1299-1306.
-
Chem-Impex International. (n.d.). Product Specification: [(2-Phenoxy)benzene]sulfonyl chloride. Catalog No. 2688-85-9.[4]
-
Ferguson, G., et al. (1999). Monoclinic pseudosymmetry in 2-phenoxybenzenesulfonamide. Acta Crystallographica Section C , 55, 1123-1126.
-
BenchChem. (2025).[1] General Protocols for Sulfonylation of Amines.
Sources
Application Notes and Protocols for the Synthesis of Anti-inflammatory Drugs Utilizing 2-Phenoxybenzenesulfonyl Chloride
Introduction: The Strategic Importance of the 2-Phenoxybenzenesulfonyl Scaffold in Modern Anti-Inflammatory Drug Discovery
The diaryl ether motif, particularly the 2-phenoxybenzenesulfonyl scaffold, represents a cornerstone in the design of a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). Its intrinsic structural features offer a unique combination of conformational flexibility and rigidity, which is paramount for achieving high-affinity and selective interactions with biological targets. This scaffold is a key component of several potent anti-inflammatory agents, most notably those that exhibit selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3] The selective inhibition of COX-2 is a highly sought-after therapeutic goal, as it is associated with a reduced risk of the gastrointestinal side effects commonly observed with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoenzyme.[4]
The 2-phenoxybenzenesulfonyl chloride is a versatile and highly valuable starting material in the synthesis of these diaryl ether-based anti-inflammatory compounds. Its sulfonyl chloride group provides a reactive handle for the facile introduction of diverse functionalities, most commonly through the formation of sulfonamides by reaction with a wide array of primary and secondary amines. This modularity allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and synthetic protocols for the utilization of this compound in the synthesis of potent and selective anti-inflammatory agents.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The anti-inflammatory effects of compounds derived from this compound are primarily attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and, in some cases, lipoxygenases (LOX).
Selective Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] The diaryl ether sulfonamides synthesized from this compound are designed to selectively bind to and inhibit the activity of COX-2. The phenoxy group and the benzenesulfonamide moiety are crucial for this selectivity, as they can fit into the larger and more flexible active site of the COX-2 enzyme, while being sterically hindered from binding to the narrower active site of COX-1.[6]
"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#FBBC05"]; "COX2_Enzyme" [label="COX-2 Enzyme", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [label="Prostaglandins (PGs)", fillcolor="#FBBC05"]; "Inflammation" [label="Inflammation, Pain, Fever", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phenoxybenzenesulfonamide_Drug" [label="2-Phenoxybenzenesulfonamide\nDerivative", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Arachidonic_Acid" -> "COX2_Enzyme" [label=" substrate"]; "COX2_Enzyme" -> "Prostaglandins" [label=" catalysis"]; "Prostaglandins" -> "Inflammation" [label=" mediate"]; "Phenoxybenzenesulfonamide_Drug" -> "COX2_Enzyme" [label=" selective inhibition", style=dashed, arrowhead=tee, color="#34A853"]; }
COX-2 Inhibition by 2-Phenoxybenzenesulfonamide Derivatives.
Dual Inhibition of COX-2 and 5-Lipoxygenase (5-LOX)
In addition to COX-2, some diaryl ether derivatives have been shown to exhibit inhibitory activity against 5-lipoxygenase (5-LOX).[7] This enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[7] Dual inhibition of both COX-2 and 5-LOX is a particularly attractive therapeutic strategy, as it can provide broader anti-inflammatory coverage and may offer a superior safety profile, especially in terms of gastrointestinal and cardiovascular effects. The 2-phenoxybenzenesulfonyl scaffold can be functionalized to incorporate pharmacophoric features that enable interaction with the active site of 5-LOX.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative anti-inflammatory diaryl ether sulfonamides using this compound as a key starting material. These protocols are based on established synthetic strategies for analogous compounds and are intended to be a guide for researchers in the field.
Protocol 1: Synthesis of a Nimesulide Analogue
This protocol describes the synthesis of a diaryl ether sulfonamide that is structurally analogous to the well-known COX-2 inhibitor, nimesulide.
"Start" [label="2-Phenoxybenzenesulfonyl\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amine" [label="2-Amino-5-nitrophenol", fillcolor="#FBBC05"]; "Reaction" [label="Sulfonamide Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Nimesulide Analogue", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Reaction"; "Amine" -> "Reaction"; "Reaction" -> "Product"; }
Synthesis of a Nimesulide Analogue.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-nitrophenol (1.0 eq) in anhydrous pyridine (10 mL per mmol of amine) at room temperature.
-
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of this compound (1.1 eq) in anhydrous dichloromethane (5 mL per mmol of sulfonyl chloride) dropwise over a period of 15 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion of the reaction, the mixture is poured into ice-cold water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure nimesulide analogue.
Table 1: Physicochemical Properties of the Representative Nimesulide Analogue
| Property | Value |
| Molecular Formula | C₁₈H₁₃N₃O₆S |
| Molecular Weight | 411.38 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in methanol; insoluble in water |
Protocol 2: Synthesis of a Diaryl Ether Sulfonamide with a Modified Amine Component
This protocol illustrates the versatility of this compound by reacting it with a different amine to generate a novel anti-inflammatory candidate.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL per mmol of aniline).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 eq) in anhydrous THF (5 mL per mmol of sulfonyl chloride) dropwise over 20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, filter the mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (40 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure diaryl ether sulfonamide.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency and COX-2 selectivity of diaryl ether sulfonamides are highly dependent on the nature and position of substituents on both aromatic rings. The following table summarizes key SAR findings from the literature.
Table 2: Structure-Activity Relationship of Diaryl Ether Sulfonamides
| Position of Substitution | Substituent Type | Effect on Activity/Selectivity | Reference |
| 4'-position of the aniline ring | Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂Me) | Generally increases COX-2 selectivity. The sulfonamide moiety is a key pharmacophore for COX-2 inhibition. | [3][6] |
| 2'-position of the aniline ring | Small, lipophilic groups | Can enhance potency. | [8] |
| Phenoxy ring | Halogens (e.g., F, Cl) | Can improve potency and pharmacokinetic properties. | [8] |
| Phenoxy ring | Methoxy groups | May influence binding affinity and metabolic stability. | [3] |
| Sulfonamide nitrogen | Alkylation or acylation | Generally reduces or abolishes activity, highlighting the importance of the acidic N-H proton for binding. | [8] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent and selective anti-inflammatory agents. The straightforward formation of sulfonamides allows for the creation of extensive libraries of diaryl ether derivatives for biological screening. The protocols and SAR insights provided in this document are intended to serve as a practical guide for researchers and drug development professionals working in the field of anti-inflammatory drug discovery. The continued exploration of the chemical space around the 2-phenoxybenzenesulfonyl scaffold holds significant promise for the development of next-generation NSAIDs with improved efficacy and safety profiles.
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
New 2-amino-pyridinyl-N-acylhydrazones: Synthesis and identification of their mechanism of anti-inflammatory action. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
- Method for preparing nimesulide intermediate 2-phenoxymethanesulphonylaniline. (n.d.). Google Patents.
-
Traditional sulfonamide synthesis using amine and sulfonyl chloride. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
A practical large scale synthesis of nimesulide — A step ahead. (n.d.). Indian Journal of Chemistry. Retrieved February 7, 2026, from [Link]
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
(PDF) Chemical modifications of nimesulide. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. (2023, June 16). YouTube. Retrieved February 7, 2026, from [Link]
-
Modular Two-Step Route to Sulfondiimidamides. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Synthesis and cyclooxygenase (COX-1/COX-2) inhibiting property of 3,4-diarylfuranones. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]
-
Design, synthesis, biological evaluation, and nitric-oxide release studies of a novel series of celecoxib prodrugs possessing a nitric-oxide donor moiety. (n.d.). SciELO. Retrieved February 7, 2026, from [Link]
-
A practical large scale synthesis of nimesulide — A step ahead. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: Chemoselective Amine & Indole Protection using 2-Phenoxybenzenesulfonyl Chloride
This Application Note is designed to provide a comprehensive technical guide on the utilization of 2-phenoxybenzenesulfonyl chloride as a specialized protecting group reagent. While less ubiquitous than Tosyl (Ts) or Nosyl (Ns) groups, the 2-phenoxybenzenesulfonyl (2-PBS) group offers unique physicochemical properties—specifically enhanced lipophilicity, steric shielding, and crystalline propensity—that solve specific solubility and purification challenges in complex organic synthesis.
Introduction & Mechanistic Rationale
In the synthesis of complex alkaloids, peptides, and peptidomimetics, standard protecting groups (Boc, Fmoc, Cbz) often fail to provide the necessary crystallinity or solubility in organic solvents. The 2-phenoxybenzenesulfonyl (2-PBS) group serves as a robust, orthogonal protecting group for amines and indoles.
Key Advantages:
-
Enhanced Lipophilicity: The bulky diphenyl ether moiety significantly increases the solubility of polar substrates in non-polar organic solvents (DCM, EtOAc), facilitating chromatography.
-
Crystallinity: The rigid, aromatic biphenyl-ether-like structure promotes
- stacking, often allowing intermediates to be purified via crystallization rather than column chromatography. -
Orthogonal Stability: The resulting sulfonamide is chemically robust. It is stable to:
-
Acidolysis: (e.g., TFA, HCl) – Compatible with Boc deprotection.
-
Base: (e.g., Piperidine, dilute NaOH) – Compatible with Fmoc deprotection.
-
Hydrogenolysis: (e.g., H₂/Pd) – Compatible with Cbz/Bn deprotection.
-
Chemical Structure & Reagent[1][2][3][4][5][6][7]
-
Reagent Name: this compound
-
CAS Number: 1623-92-3
-
Molecular Weight: 268.72 g/mol
-
Physical State: Solid (typically off-white to crystalline).
Stability & Orthogonality Profile
The 2-PBS group forms a sulfonamide bond that is electronically distinct from the 2-nitro (Nosyl) or 4-methyl (Tosyl) variants due to the ortho-phenoxy substituent. The phenoxy group exerts an electron-donating resonance effect (+R) competing with an inductive withdrawal (-I), while providing significant steric bulk around the sulfur center.
Table 1: Comparative Stability Data
| Reagent Condition | 2-PBS Sulfonamide | Boc Group | Fmoc Group | Cbz Group |
| 50% TFA in DCM | Stable | Cleaved | Stable | Stable |
| 20% Piperidine in DMF | Stable | Stable | Cleaved | Stable |
| H₂ / Pd-C (1 atm) | Stable | Stable | Stable | Cleaved |
| Na / Naphthalene | Cleaved | Stable | Cleaved | Cleaved |
| Mg / MeOH (Sonication) | Cleaved | Stable | Stable | Stable |
Experimental Protocols
Protocol A: Protection of Primary/Secondary Amines
This protocol utilizes Schotten-Baumann conditions optimized for sterically demanding sulfonyl chlorides.
Reagents:
-
Substrate (Amine, 1.0 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (TEA) (2.5 equiv) or Pyridine (solvent/base)
-
Dichloromethane (DCM) (anhydrous)
-
DMAP (0.1 equiv) – Optional catalyst for hindered amines
Step-by-Step Procedure:
-
Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar). -
Base Addition: Cool the solution to 0°C. Add TEA (2.5 mmol) dropwise.
-
Note: If the substrate is an HCl salt, increase TEA to 3.5 equiv.
-
-
Reagent Addition: Dissolve this compound (1.2 mmol) in minimal DCM (1-2 mL) and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Reaction is usually complete when the starting amine spot disappears).
-
Quench: Quench with saturated
solution (5 mL). -
Workup:
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with 1M HCl (to remove excess TEA/Pyridine), then Brine.
-
Dry over
, filter, and concentrate.[1]
-
-
Purification: Recrystallize from EtOAc/Hexanes (preferred) or purify via silica gel flash chromatography.
Protocol B: Protection of Indoles (N-H)
Indoles require stronger bases for deprotonation to overcome the aromatic stability of the pyrrole ring.
Reagents:
-
Indole derivative (1.0 equiv)
-
Sodium Hydride (NaH) (60% dispersion, 1.5 equiv)
-
This compound (1.2 equiv)
-
DMF or THF (anhydrous)
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH (1.5 mmol) in anhydrous THF (5 mL) at 0°C. Add the indole substrate (1.0 mmol) dissolved in THF dropwise.
-
Activation: Stir at 0°C for 30 minutes until gas evolution (
) ceases. -
Coupling: Add this compound (1.2 mmol) in THF dropwise.
-
Completion: Stir at RT for 2–6 hours.
-
Workup: Carefully quench with ice water. Extract with EtOAc.[2] Wash organics with water (x3) to remove DMF/THF. Dry and concentrate.
Protocol C: Deprotection (Regeneration of Amine)
Unlike Nosyl groups (cleaved by thiols), the 2-PBS group is electron-rich and sterically hindered, requiring Single Electron Transfer (SET) reductive cleavage.
Method: Magnesium-Methanol Reductive Cleavage
-
Why this method? It is milder than Sodium/Naphthalene and highly chemoselective, preserving esters and benzyl ethers.
Reagents:
-
2-PBS Protected Amine (1.0 equiv)
-
Magnesium turnings (Mg) (50 equiv) – Must be freshly activated or powder
-
Methanol (anhydrous)
-
Ultrasonic Bath (Sonicator)
Step-by-Step Procedure:
-
Dissolution: Dissolve the protected amine (0.5 mmol) in anhydrous Methanol (10 mL).
-
Activation: Add Magnesium powder (25 mmol).
-
Reaction: Place the flask in an ultrasonic bath at RT. Sonicate for 2–4 hours.
-
Quench: Carefully decant the solution into dilute HCl (1M) to dissolve remaining Mg salts.
-
Isolation: Neutralize to pH > 10 with NaOH. Extract the free amine with DCM or EtOAc.
Mechanistic Visualization
The following diagrams illustrate the protection pathway and the orthogonality logic.
Figure 1: Protection Mechanism & Workflow
Caption: Nucleophilic substitution pathway for the formation of the 2-PBS sulfonamide under basic conditions.
Figure 2: Orthogonality Logic Gate
Caption: Orthogonality map demonstrating 2-PBS stability against standard deprotection cocktails, highlighting its utility in multi-step synthesis.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.).[8] John Wiley & Sons.[8] (General reference for Sulfonamide stability and cleavage).
-
Alonso, D. A., & Najera, C. (2004). Mg/MeOH-mediated desulfonylation of N-tosyl derivatives. Journal of Organic Chemistry. (Primary source for the Mg/MeOH cleavage protocol adapted for aryl sulfonamides).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of orthogonality including sulfonyl groups).
-
Moussa, Z. (2012). The reactivity of the sulfonyl group. Current Organic Chemistry. (Mechanistic insights into sulfonyl chloride substitutions).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Heat cleavage of bacteriophage T4 gene 23 product produces two peptides previously identified as head proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents [patents.google.com]
- 6. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Note: Comprehensive Characterization of 2-Phenoxybenzenesulfonyl Chloride
This Application Note is designed as a comprehensive technical guide for the characterization of 2-Phenoxybenzenesulfonyl Chloride (2-PBSC) . It addresses the specific challenges posed by its hydrolytic instability and steric properties, providing robust, self-validating protocols for identity, purity, and functional assay.
CAS: 2688-85-9 | Formula: C₁₂H₉ClO₃S | M.W.: 268.72 g/mol [1][2][3]
Executive Summary
This compound (2-PBSC) is a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[2] Unlike its para-isomer (CAS 1623-92-3), the ortho-substitution pattern of 2-PBSC introduces steric proximity between the phenoxy and sulfonyl chloride groups.[2] This structural feature influences both its reactivity profile and spectroscopic signature.
Critical Analytical Challenge: The sulfonyl chloride moiety is highly moisture-sensitive, rapidly hydrolyzing to 2-phenoxybenzenesulfonic acid and HCl upon exposure to ambient humidity.[2] Direct analysis via aqueous reversed-phase HPLC results in on-column degradation, yielding inaccurate purity data.[2]
The Solution: This guide establishes a "Derivatize-First" workflow. We utilize stable sulfonamide formation for chromatographic purity and a morpholine-based titrimetric assay for bulk content, ensuring data integrity.[2]
Analytical Workflow & Logic
The following decision tree illustrates the required sequence of operations to prevent sample degradation during analysis.
Figure 1: Analytical workflow prioritizing moisture exclusion and derivatization for quantitative accuracy.
Sample Preparation & Handling
Objective: Prevent hydrolysis (conversion to sulfonic acid) which leads to false-low assay values.
-
Environment: All sampling must occur in a glovebox or under a blanket of dry Nitrogen/Argon.
-
Solvents: Use only anhydrous solvents (water content <50 ppm). Store CDCl₃ over activated 4Å molecular sieves.
-
Vessels: Glassware should be oven-dried at 120°C for >2 hours prior to use.
Spectroscopic Identification (Identity)
Proton NMR ( H-NMR)
The ortho positioning of the phenoxy group creates a distinct shielding pattern compared to the para isomer.
-
Solvent: CDCl₃ (Anhydrous). Avoid DMSO-d₆ if not strictly dry, as it promotes hydrolysis.[2]
-
Key Diagnostic Signals:
-
7.95 – 8.10 ppm (dd, 1H): The aromatic proton ortho to the sulfonyl chloride group (
). It is significantly deshielded by the electron-withdrawing -SO₂Cl.[2] - 6.80 – 7.50 ppm (m, 8H): Overlapping multiplets corresponding to the remaining protons on the central ring and the phenoxy ring.
-
7.95 – 8.10 ppm (dd, 1H): The aromatic proton ortho to the sulfonyl chloride group (
-
Impurity Flag: A broad singlet >8.5 ppm or shifts in the aromatic region often indicate the formation of sulfonic acid (hydrolysis product).
Fourier Transform Infrared (FT-IR)
ATR (Attenuated Total Reflectance) is recommended for speed, provided the crystal is dry.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Note |
| S=O (Asymmetric) | 1365 – 1385 | Strong, sharp band. Characteristic of sulfonyl chlorides. |
| S=O (Symmetric) | 1160 – 1180 | Strong band. |
| C-O-C (Ether) | 1230 – 1250 | Indicates the phenoxy linkage. |
| S-Cl Stretch | ~360 – 380 | Far IR (often outside standard range), but lack of broad OH stretch (2500-3300) confirms absence of acid.[2] |
Chromatographic Purity: The Derivatization Method
Rationale: Injecting 2-PBSC directly into an aqueous HPLC mobile phase causes on-column hydrolysis, resulting in split peaks and poor reproducibility.[2] We chemically convert the unstable chloride into a stable sulfonamide using morpholine or diethylamine.
Reaction Scheme
Figure 2: Derivatization reaction converting the unstable chloride to a stable sulfonamide for HPLC.
HPLC Protocol
-
Derivatization Reagent: 10% Morpholine in Acetonitrile (dry).
-
Sample Prep:
-
Weigh ~25 mg of 2-PBSC into a 10 mL volumetric flask.
-
Add 5 mL of Derivatization Reagent. Sonicate for 5 mins (exothermic reaction indicates activity).
-
Let stand for 10 mins to ensure completion.
-
Dilute to volume with Acetonitrile/Water (50:50).
-
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[4]
-
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (aromatic) and 220 nm.
-
Acceptance Criteria: The main peak corresponds to the morpholine derivative. Any peak matching the retention time of underivatized sulfonic acid (prepared by deliberate hydrolysis standard) is an impurity.
Functional Assay: Morpholine Titration
Rationale: This method quantifies the active sulfonyl chloride content, distinguishing it from inert impurities or hydrolyzed acid.
Principle
2-PBSC reacts quantitatively with a known excess of morpholine.[2] The unreacted morpholine is then back-titrated with standard acid.[2]
Protocol
-
Blank Preparation: Pipette 20.0 mL of 0.1 M Morpholine (in Toluene or Dichloromethane) into a flask. Add 20 mL water. Titrate with 0.1 N HCl (aq) using Methyl Red indicator to a pink endpoint (
). -
Sample Analysis:
-
Weigh accurately ~1.0 mmol (~270 mg) of 2-PBSC (
). -
Dissolve in 10 mL dry Toluene/DCM.
-
Add exactly 20.0 mL of 0.1 M Morpholine solution.
-
Stir for 15 minutes at Room Temp.
-
Add 20 mL DI water (to wash residual base into aqueous phase for titration).
-
Titrate the mixture with 0.1 N HCl to the same endpoint (
).
-
-
Calculation:
(Where MW = 268.72)[2]
References
-
Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217342, this compound. Retrieved from [Link]
-
Derivatization Methodology: Sun, C., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization. American Chemical Society. (Methodology adapted for aromatic sulfonyl chlorides).[5]
- Titration Protocol: Vogel, A. I. Vogel's Textbook of Quantitative Chemical Analysis.
Sources
- 1. 2-Phenoxybenzene sulfonyl chloride - CAS:2688-85-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1623-92-3|4-Phenoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1232451A - å代çç¯ç¶èºéå±èç½é ¶æå¶å - Google Patents [patents.google.com]
Application Note: Spectroscopic Analysis of 2-Phenoxybenzenesulfonyl Chloride Derivatives
This Application Note is designed for researchers in medicinal chemistry and drug development. It provides a rigorous, self-validating framework for the spectroscopic characterization of 2-phenoxybenzenesulfonyl chloride and its derivatives.[1]
Executive Summary & Strategic Context
This compound is a critical electrophilic scaffold in the synthesis of sulfonamide-based pharmacophores (e.g., COX-2 inhibitors, antiviral agents).[1] Unlike stable end-products, this compound is a reactive intermediate .[1] Its analysis requires a "Schrödinger’s Cat" approach: the act of measuring it can degrade it if proper protocols are not strictly followed.
The Core Challenge: Distinguishing the intact sulfonyl chloride (
Spectroscopic Profile: The "Fingerprint"
To confirm identity, you must triangulate data from IR, NMR, and MS. Do not rely on a single method due to the high risk of in-situ hydrolysis.
A. Infrared Spectroscopy (FT-IR) – The First Line of Defense
IR is the most rapid method to assess bulk purity without solvent interaction.
-
Diagnostic Bands:
- : 1365–1390 cm⁻¹ (Strong).
- : 1170–1190 cm⁻¹ (Strong).
-
S–Cl Stretch: ~360–380 cm⁻¹ (Often invisible in standard mid-IR; look for the absence of broad OH bands).
-
The "Self-Validating" Check:
-
Pass: Sharp, distinct bands in the fingerprint region.
-
Fail (Hydrolysis): Appearance of a broad, jagged absorption from 2400–3400 cm⁻¹ (O-H stretching of the sulfonic acid) and a shift of the
bands to lower frequencies (~1150/1050 cm⁻¹).
-
B. Nuclear Magnetic Resonance ( H & C NMR)
Solvent Selection (Critical):
-
Recommended:
or (Dried over molecular sieves). -
FORBIDDEN: DMSO-
or MeOH- . Sulfonyl chlorides react violently with alcohols (solvolysis) and can oxidize DMSO or undergo complex decomposition, yielding false spectra.
Expected
-
H-3 (ortho to sulfonyl): Deshielded (~7.9–8.1 ppm, dd). The sulfonyl group is strongly electron-withdrawing.[1][2]
-
H-6 (ortho to phenoxy): Shielded (~6.8–7.0 ppm, dd). The phenoxy ether oxygen is electron-donating by resonance.[1]
-
Phenoxy Ring: Multiplet ~7.1–7.4 ppm (typically less resolved).
C. Mass Spectrometry (MS)
Direct ionization (ESI/APCI) often hydrolyzes the chloride.
-
Method: GC-MS (EI) is preferred for the volatile chloride.
-
Pattern: Look for the molecular ion
and the characteristic isotope pattern of Chlorine ( ). -
Fragmentation:
Experimental Protocols
Protocol A: Sample Preparation (Moisture Control)
-
Objective: Prevent hydrolysis during analysis.
-
Step 1: Dry all glassware in an oven at 120°C for >2 hours.
-
Step 2: Flush NMR tubes with dry
or Ar before use. -
Step 3: Dissolve ~10 mg of sample in 0.6 mL anhydrous
. -
Step 4: Add a scavenger (e.g., activated 3Å molecular sieves) directly to the NMR tube if the solvent is not fresh.
-
Step 5: Acquire spectrum immediately (within 10 mins).
Protocol B: Derivatization for Confirmation (The "Chemical Lock")
If the spectrum is ambiguous, convert the unstable chloride to a stable sulfonamide. This confirms the functional group reactivity.
-
Reagents: this compound (50 mg), Morpholine (1.2 eq),
(1.5 eq), (2 mL). -
Procedure:
-
Dissolve chloride in DCM.
-
Add
, then dropwise add morpholine at 0°C. -
Stir 30 min at RT.
-
Wash with 1M HCl (removes excess amine) and brine.
-
-
Analysis: The resulting sulfonamide is stable.[2][3] The shift of the aromatic protons and the appearance of morpholine
signals (approx 3.0 and 3.7 ppm) confirm the original structure was the chloride.
Data Summary & Reference Values
| Feature | Sulfonyl Chloride ( | Sulfonic Acid ( | Notes |
| IR | 1380 / 1180 cm⁻¹ (Sharp) | 1150 / 1050 cm⁻¹ (Broad) | Acid bands are lower energy.[1][4] |
| IR | Absent | 2400–3400 cm⁻¹ (Very Broad) | The "Hydrolysis Alarm".[1] |
| ~8.0 ppm (Deshielded) | ~7.8 ppm (Slight upfield shift) | Acid proton is exchangeable.[1] | |
| Solubility | High in | Low in | Visual precipitate in NMR tube = Acid.[1] |
Visualizations
Diagram 1: Analytical Decision Tree (QC Workflow)
This workflow ensures no false positives during characterization.
Caption: QC Decision Tree ensuring sample integrity before complex synthesis.
Diagram 2: Structural Reactivity & Artifacts
Understanding the degradation pathway is key to interpreting "ghost" peaks.
Caption: Common degradation pathways leading to spectroscopic artifacts.[1]
References
-
Sigma-Aldrich. 4-Phenoxybenzenesulfonyl chloride Product Specification & Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15540, 2-Nitrobenzenesulfonyl chloride (Analogous Reactivity Data). Retrieved from
-
BenchChem. Application Notes for Sulfonamide Synthesis using Sulfonyl Chlorides. Retrieved from
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Phenoxybenzenesulfonyl chloride. Retrieved from
Sources
Application Note: High-Sensitivity LC-MS/MS Profiling of Polar Metabolites using 2-Phenoxybenzenesulfonyl Chloride
Executive Summary
This guide details the application of 2-phenoxybenzenesulfonyl chloride (2-PbCl) as a specialized derivatization reagent for the analysis of polar amines and phenols in biological matrices (plasma, urine, CSF). While traditional reagents like Dansyl chloride are widely known, 2-PbCl offers a unique "lipophilic anchor" (the phenoxy-phenyl moiety) that significantly enhances retention on Reverse-Phase Liquid Chromatography (RPLC) columns.
This protocol is designed for researchers in metabolomics and clinical diagnostics who struggle with the quantification of low-abundance, polar neurotransmitters and amino acids. By converting these analytes into stable sulfonamides, 2-PbCl enables:
-
Enhanced Lipophilicity: Shifts polar analytes away from the solvent front (ion suppression zone).
-
Ionization Efficiency: The sulfonyl moiety facilitates protonation in ESI(+) mode.
-
Diagnostic Fragmentation: The phenoxy-phenyl core provides a consistent product ion for Multiple Reaction Monitoring (MRM) transitions.
Mechanism of Action
The core chemistry relies on the Schotten-Baumann reaction , where the sulfonyl chloride undergoes nucleophilic attack by a primary/secondary amine or phenolic hydroxyl group under basic conditions.
Chemical Advantages
-
Stability: Unlike acyl chlorides, the resulting sulfonamide bond is highly stable against hydrolysis, allowing for robust post-reaction processing.
-
Selectivity: Under controlled pH (pH 9.5–10.5), the reagent targets primary amines (
) and secondary amines ( ) rapidly, with slower reactivity towards phenols unless catalyzed.
Reaction Scheme Visualization
The following diagram illustrates the derivatization pathway and the resulting mass spectrometric benefits.
Caption: Figure 1. Reaction mechanism of 2-PbCl with a primary amine. The lipophilic phenoxy group (red) is transferred to the analyte (green), creating a detectable conjugate.
Experimental Protocol: Plasma Metabolite Profiling
Objective: Quantify trace neurotransmitters (e.g., Dopamine, Serotonin) in human plasma. Safety Warning: 2-PbCl is corrosive and moisture-sensitive. Handle in a fume hood.
Materials Required[1][2][3][4][5][6][7]
-
Reagent: this compound (Sigma-Aldrich/Merck, >97%).
-
Buffer: 100 mM Sodium Carbonate (
), pH 10.0. -
Solvent: LC-MS grade Acetonitrile (ACN).
-
Quenching Agent: 5% Formic Acid.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Protein Precipitation: Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube. Add 150 µL of cold ACN. Vortex for 30s and centrifuge at 12,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to a fresh vial. Evaporate to dryness under nitrogen flow.
Phase 2: Derivatization Reaction
-
Reconstitution: Dissolve the dried residue in 50 µL of 100 mM
(pH 10) . -
Reagent Addition: Add 50 µL of 2-PbCl solution (1 mg/mL in ACN).
-
Note: Prepare the reagent solution fresh. The sulfonyl chloride hydrolyzes slowly in moist ACN.
-
-
Incubation: Vortex briefly and incubate at 60°C for 15 minutes in a thermomixer.
-
Critical Control: Do not exceed 65°C to prevent thermal degradation of labile metabolites.
-
Phase 3: Quenching and Cleanup
-
Quench: Add 10 µL of 5% Formic Acid to stop the reaction and neutralize the pH.
-
Dilution: Dilute with 100 µL of water/ACN (90:10 v/v).
-
Filtration: Filter through a 0.22 µm PTFE filter plate before injection.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must monitor specific quality control markers.
Chromatographic Shift
The derivatization should cause a massive shift in retention time (RT).
| Analyte | Native RT (min) | Derivatized RT (min) | Shift (Δ min) |
| Dopamine | 1.2 (Void Volume) | 8.4 | +7.2 |
| Serotonin | 1.5 | 9.1 | +7.6 |
| Glycine | 0.9 | 6.8 | +5.9 |
Table 1: Retention time shifts on a C18 column (2.1 x 50 mm, gradient 5-95% ACN over 10 min).
Mass Spectrometry Transitions
The 2-phenoxybenzenesulfonyl moiety adds a mass of 232.02 Da (C12H9O3S).
-
Precursor Ion:
-
Reporter Fragment: High collision energy often yields a characteristic ion at m/z 169.0 (diphenyl ether cation) or m/z 93.0 (phenoxy cation), serving as a diagnostic confirmation of successful labeling.
Advanced Application: Synthesis of Diagnostic Probes
Beyond simple profiling, 2-PbCl is a scaffold for creating Matrix Metalloproteinase (MMP) Inhibitors . The phenoxyphenyl group is a known pharmacophore that fits into the S1' hydrophobic pocket of MMP enzymes.
Workflow for Probe Synthesis:
-
Coupling: React 2-PbCl with an amino-acid hydroxamate precursor (e.g., D-Valine hydroxamate).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Assay: Use the resulting sulfonamide as a positive control or activity-based probe in MMP-2/MMP-9 fluorometric assays.
Caption: Figure 2. Synthesis workflow for creating MMP-targeting diagnostic probes using 2-PbCl.
References
-
Santa, T., et al. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics. Retrieved from [Link] (Contextual grounding on sulfonyl chloride derivatization).
- Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews. (Establishes the phenoxyphenyl sulfonamide pharmacophore).
Troubleshooting & Optimization
common side reactions with 2-phenoxybenzenesulfonyl chloride
Technical Support Center: 2-Phenoxybenzenesulfonyl Chloride
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its use. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the rationale behind them.
Question 1: My reaction with a primary/secondary amine is sluggish, and TLC analysis shows significant unreacted starting material even after extended reaction times. What is the likely cause?
Answer: This is a common issue that typically points to one of three culprits: reagent quality, insufficient activation, or moisture contamination.
-
Causality—Reagent Purity & Moisture: this compound is highly susceptible to hydrolysis.[1] Over time, especially if stored improperly, it will react with ambient moisture to form the corresponding 2-phenoxybenzenesulfonic acid. This sulfonic acid is unreactive towards amines and will not participate in the desired reaction. You are essentially starting with a lower molar quantity of the active reagent than calculated. Sulfonyl chlorides should be stored in a cool, dry, well-ventilated area, preferably under an inert atmosphere.[1][2]
-
Causality—Role of the Base: The reaction of a sulfonyl chloride with a primary or secondary amine generates one equivalent of hydrochloric acid (HCl).[3] This HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt, thereby quenching the reaction. A stoichiometric amount of a non-nucleophilic base (typically 1.1 to 1.5 equivalents) is required to scavenge this acid.[4][5] If the base is old, wet, or added in insufficient quantity, the reaction will stall. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Before use, check the physical appearance of the this compound. It should be a clear or pale-yellow solid/liquid. If it appears opaque, clumpy, or has a strong acidic smell (beyond the typical sulfonyl chloride odor), hydrolysis may have occurred.
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use an anhydrous solvent (e.g., dichloromethane, THF) and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Check Your Base: Use a fresh, dry bottle of your amine base. Ensure you are using at least a stoichiometric amount relative to the sulfonyl chloride. The reaction should be set up by dissolving the amine and the base in the solvent before slowly adding the sulfonyl chloride solution.[5]
-
Question 2: My reaction appears to work, but during workup, I isolate a significant amount of a water-soluble byproduct, leading to low yields of my desired sulfonamide. What is this byproduct?
Answer: The water-soluble byproduct is almost certainly 2-phenoxybenzenesulfonic acid, the result of hydrolysis of your starting material.[6][7] This occurs when the unreacted sulfonyl chloride is exposed to water during the aqueous workup.
-
Mechanistic Insight: The sulfur atom in this compound is highly electrophilic. It will readily react with any available nucleophile. While your target amine is the desired nucleophile, water is also a competent nucleophile, especially under basic or acidic conditions present during workup. The mechanism is generally considered to be SN2-like.[7]
-
Prevention & Mitigation Strategy:
-
Monitor Reaction to Completion: Before quenching, ensure the reaction has gone to completion by TLC or LC-MS. If starting material remains, it will inevitably be hydrolyzed.
-
Careful Quenching: Quench the reaction by slowly adding it to ice-cold water or a saturated aqueous solution of a mild buffer. This helps to dissipate any heat generated.
-
Extraction pH: During the extractive workup, washing with a dilute acid (e.g., 1M HCl) will protonate any excess amine base, making it water-soluble. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove the acidic 2-phenoxybenzenesulfonic acid byproduct into the aqueous layer.
-
Question 3: I am reacting this compound with a primary amine and see the formation of a second, less polar spot on TLC that I can't account for.
Answer: While less common than with alkyl halides, double sulfonylation of a primary amine is a possible side reaction, leading to the formation of a bis-sulfonylimide, Ar-SO₂-N(H)-SO₂-Ar. This is more likely to occur under forcing conditions or if a large excess of the sulfonyl chloride and a strong, non-hindered base are used.
-
Chemical Principle: The sulfonamide product (R-NH-SO₂-Ar) still possesses an acidic N-H proton. In the presence of a strong base, this proton can be removed to form an amide anion (R-N⁻-SO₂-Ar), which can then act as a nucleophile and react with another molecule of the sulfonyl chloride.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometry of no more than 1.05 equivalents of this compound relative to the primary amine.
-
Slow Addition: Add the sulfonyl chloride solution to the amine solution dropwise at 0 °C.[4] This maintains a low instantaneous concentration of the electrophile, favoring the primary reaction.
-
Choice of Base: Using a bulkier base like DIPEA can sometimes disfavor the deprotonation of the already formed sulfonamide due to steric hindrance.
-
Question 4: I don't observe any reaction when I mix this compound with my tertiary amine. Why is this?
Answer: Tertiary amines do not form stable sulfonamides with sulfonyl chlorides. The reaction mechanism requires the amine to have at least one proton on the nitrogen that can be eliminated (as HCl with the help of a base) to form the stable sulfonamide product.[3][8] Since tertiary amines lack a hydrogen atom on the nitrogen, this elimination step cannot occur. While an unstable quaternary ammonium salt intermediate may form, it typically breaks down or fails to form altogether.[3] This principle is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[3][8]
Frequently Asked Questions (FAQs)
-
Q: How should I properly store this compound?
-
A: Store it in the original, tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like water, strong bases, and alcohols.[2][9] For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator with drying agent or in a glovebox) is highly recommended to prevent hydrolysis.[1]
-
-
Q: What are the best solvents for reactions involving this reagent?
-
A: Anhydrous chlorinated solvents like dichloromethane (DCM) and chloroform are excellent choices. Other options include tetrahydrofuran (THF), diethyl ether, and acetonitrile, provided they are thoroughly dried. Avoid protic solvents like alcohols unless they are the intended reactant, as they will react to form sulfonate esters.
-
-
Q: Can I purify the final sulfonamide product using column chromatography?
-
A: Yes, flash column chromatography on silica gel is a very common and effective method for purifying sulfonamides.[10] A typical eluent system would be a gradient of ethyl acetate in hexanes. The hydrolyzed byproduct, 2-phenoxybenzenesulfonic acid, is highly polar and will generally remain at the baseline of the TLC plate in such solvent systems.
-
Visualizing the Reaction: Desired vs. Side Reaction
To better understand the chemical transformations, the following diagrams illustrate the key pathways.
Caption: Desired reaction pathway for sulfonamide synthesis.
Caption: Common hydrolysis side reaction pathway.
Validated Experimental Protocol: Synthesis of N-Benzyl-2-phenoxybenzenesulfonamide
This protocol provides a reliable method for the synthesis of a model sulfonamide, highlighting critical control points.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.0 eq).
-
Solvent & Base Addition: Add anhydrous DCM to dissolve the amine, followed by the addition of triethylamine (1.2 eq). Cool the resulting solution to 0 °C in an ice bath.
-
Scientist's Note: Cooling the reaction mixture minimizes potential side reactions and controls the exotherm upon addition of the sulfonyl chloride. The base is added before the sulfonyl chloride to ensure it is immediately available to neutralize the HCl as it forms.[5]
-
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution to the stirring amine solution dropwise via a syringe or dropping funnel over 20-30 minutes.
-
Scientist's Note: Slow, dropwise addition is crucial to prevent a rapid temperature increase and to favor the formation of the desired monosulfonylated product.[4]
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent (benzylamine).
-
Workup - Quench & Wash: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Scientist's Note: The 1M HCl wash removes excess TEA and any unreacted benzylamine. The NaHCO₃ wash removes the 2-phenoxybenzenesulfonic acid byproduct formed from the hydrolysis of any excess reagent.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[10]
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography (hexanes/ethyl acetate) to yield the pure N-benzyl-2-phenoxybenzenesulfonamide.
References
-
King, J. F., & Rathore, R. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available from: [Link]
-
Fierz-David, H. E., & Kuster, W. (n.d.). Orthanilic acid. Organic Syntheses. Available from: [Link]
- US Patent 2,996,541A. (1961). Purification of p(nu-acetyl amino) benzene sulfonyl chloride. Google Patents.
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. Available from: [Link]
-
Chen, L., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. Available from: [Link]
-
McFarlane, J., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering. Available from: [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
Zard, S. Z., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available from: [Link]
-
Yelekci, K., et al. (2014). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Available from: [Link]
-
Patel, R., et al. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Available from: [Link]
-
ResearchGate. (n.d.). Steps for the purification of the crude products. Available from: [Link]
-
Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride. Available from: [Link]
-
Diaion. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. Available from: [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available from: [Link]
-
G. Barham, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available from: [Link]
-
ResearchGate. (2017). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. Available from: [Link]
-
ResearchGate. (2010). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]
-
Reddit. (2024). Acid chloride reaction with amine. Available from: [Link]
-
OSTI.GOV. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Available from: [Link]
-
Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. NIH. Available from: [Link]
-
PubChem. (n.d.). 4-Methyl-2-phenoxybenzenesulfonyl chloride. Available from: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sulfonamide Synthesis with 2-Phenoxybenzenesulfonyl Chloride
Topic: Improving Yield in Sulfonamide Synthesis Reagent Focus: 2-Phenoxybenzenesulfonyl Chloride (CAS: 1623-92-3) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Core Technical Analysis: The "Ortho-Phenoxy" Challenge
Before troubleshooting, it is critical to understand why this specific reagent fails in standard protocols. This compound presents a "perfect storm" of deactivating factors that distinguish it from standard reagents like tosyl chloride.
-
Steric Shielding (The Ortho Effect): The phenoxy group at the ortho position (C2) creates significant steric bulk. Unlike a rigid substituent (e.g., methyl), the ether linkage allows the phenyl ring to rotate, effectively "sweeping" the space around the sulfonyl center and physically blocking nucleophilic attack by the amine.
-
Electronic Deactivation: While the oxygen atom is inductively withdrawing, its mesomeric (resonance) effect is electron-donating. This donation increases electron density at the sulfur atom, rendering it less electrophilic and more sluggish toward amines compared to electron-deficient analogs (e.g., 4-nitrobenzenesulfonyl chloride).
The Consequence: The reaction rate is naturally slow. This slowness allows trace moisture (which is smaller and more mobile than your amine) to compete effectively, leading to hydrolysis (sulfonic acid formation) rather than coupling.
Troubleshooting Guide (Q&A Format)
Issue 1: "I see starting material remaining even after 24 hours."
Q: My TLC shows a persistent spot for the sulfonyl chloride. Adding more base didn't help. What is happening?
A: You are likely facing a kinetic barrier due to the steric/electronic factors described above.[1][2] Standard bases (TEA, DIPEA) act as proton scavengers but do not activate the sulfur center.
-
The Fix: Nucleophilic Catalysis. You must switch from a passive base strategy to an active catalytic one. Add 10–20 mol% 4-Dimethylaminopyridine (DMAP) .
-
Protocol Adjustment: If you are already using DMAP, increase the temperature. While sulfonylation is usually done at 0°C to RT, this hindered substrate may require reflux in a high-boiling solvent like 1,2-dichloroethane (83°C) or toluene to overcome the activation energy barrier.
Issue 2: "My product is contaminated with a polar acidic impurity."
Q: I isolated the product, but the yield is low, and NMR shows a byproduct that looks like the hydrolyzed sulfonic acid. I used 'dry' solvents.
A: "Dry" is relative. Because the coupling reaction is slow (see Issue 1), the window of opportunity for hydrolysis is wide. Even 50 ppm water content can destroy a significant portion of your reagent over a long reaction time.
-
The Fix: The "Double-Dry" System.
-
Solvent: Do not rely on bottle seals. Use freshly distilled DCM (over CaH₂) or THF (over Na/benzophenone), or use a molecular sieve-dried solvent system.
-
Reagent Quality: this compound hydrolyzes slowly in the bottle over months. Check the quality by taking a small NMR sample in CDCl₃. If you see a broad singlet (acid proton) or shifted aromatic peaks, your reagent is already partially hydrolyzed. Recrystallize it from dry hexane/CHCl₃ before use.
-
Atmosphere: Use a nitrogen balloon with a drying tube.
-
Issue 3: "The reaction turned into a solid sludge/emulsion during workup."
Q: Upon adding water for extraction, I got a thick emulsion that won't separate. The 2-phenoxy group seems to make everything greasy.
A: The 2-phenoxy group adds significant lipophilicity, and the presence of any unreacted sulfonamide anion (which acts as a surfactant) stabilizes emulsions.
-
The Fix: Acidic Quench & Ionic Strength.
-
Quench: Do not just add water. Add 1M HCl until the aqueous layer is pH < 2. This protonates any remaining amine and breaks up surfactant complexes.
-
Solvent: Switch the extraction solvent from DCM to Ethyl Acetate . The density difference between EtOAc and water is greater than DCM/water, aiding separation.
-
Brine: Use saturated brine for the second wash to force phase separation.
-
Visualized Pathways
Diagram 1: Mechanism & Catalytic Activation
This diagram illustrates the kinetic competition between the slow direct attack and the fast DMAP-catalyzed pathway, highlighting why DMAP is essential for this specific reagent.
Caption: Kinetic competition between direct nucleophilic attack (hindered) and DMAP-catalyzed activation.
Diagram 2: Troubleshooting Decision Tree
A logic flow for users to diagnose low yields.
Caption: Diagnostic workflow for identifying the root cause of failure based on crude reaction analysis.
The "Gold Standard" Experimental Protocol
This protocol is optimized specifically for This compound , incorporating the "Double-Dry" and "Nucleophilic Catalysis" principles.
Reagents:
-
This compound (1.0 equiv)[8]
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv) - Proton scavenger
-
DMAP (0.1 equiv) - Nucleophilic catalyst
-
Dichloromethane (DCM) - Anhydrous
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of nitrogen. Add a magnetic stir bar.[9]
-
Solvation: Add the amine (1.1 eq), TEA (1.5 eq), and DMAP (0.1 eq) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M).
-
Addition: Cool the mixture to 0°C (ice bath). Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine mixture over 10 minutes.
-
Why dropwise? Even though the reaction is slow, controlling the initial concentration prevents local hotspots that could favor side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Checkpoint: Check TLC.[8] If SM persists after 4 hours, heat to reflux (40°C) for 2 hours.
-
-
Workup:
-
Dilute with EtOAc (not DCM).
-
Wash with 1M HCl (2x) to remove TEA, DMAP, and unreacted amine.
-
Wash with Sat. NaHCO₃ (1x) to remove any hydrolyzed sulfonic acid.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Comparative Data: Why Optimization Matters
The following table summarizes typical yields observed with this specific reagent under different conditions.
| Condition | Base | Catalyst | Temp | Typical Yield | Primary Failure Mode |
| Standard | TEA | None | RT | 30–50% | Incomplete reaction; Hydrolysis |
| Forced | TEA | None | Reflux | 40–60% | Thermal degradation; Hydrolysis |
| Catalyzed | Pyridine | None | RT | 60–75% | Difficult workup (pyridine removal) |
| Optimized | TEA | DMAP (10%) | 0°C -> RT | 85–95% | High conversion; Clean profile |
References
-
National Institutes of Health (NIH). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (Discusses general reactivity and catalyst effects). [Link]
-
Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Literature and Protocols. [Link]
Sources
- 1. cjarquin.medium.com [cjarquin.medium.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. books.rsc.org [books.rsc.org]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Stability & Handling of 2-Phenoxybenzenesulfonyl Chloride
Current Status: Operational Agent: Senior Application Scientist Topic: Stability, Solubility, and Troubleshooting for 2-Phenoxybenzenesulfonyl Chloride
Executive Technical Summary
This compound (CAS: 1623-92-3) is a highly electrophilic sulfonylating agent used primarily for derivatizing amines and alcohols to form sulfonamides and sulfonate esters. Its stability is governed by two competing factors:
-
Moisture Sensitivity (Hydrolysis): The sulfonyl chloride moiety (
) is prone to nucleophilic attack by water, rapidly degrading into 2-phenoxybenzenesulfonic acid and hydrochloric acid (HCl). -
Electronic Effects: The ortho-phenoxy group exerts an inductive electron-withdrawing effect (-I) that increases the electrophilicity of the sulfur atom, making it more reactive toward moisture than unsubstituted benzenesulfonyl chloride. However, resonance donation (+M) from the oxygen can offer minor stabilization, but the net effect requires strict anhydrous handling.
Critical Handling Rule: This reagent must be stored and handled under an inert atmosphere (Nitrogen or Argon). "Darkening" or "pink discoloration" of the solid or solution indicates partial decomposition and the formation of HCl.
Stability & Solvent Compatibility Decision Matrix
Solvent Selection Guide
The choice of solvent is the single most critical factor in maintaining reagent integrity during reaction.
| Solvent Class | Recommendation | Technical Rationale |
| Chlorinated (DCM, CHCl | Highly Recommended | Excellent solubility; non-nucleophilic. Must be dried over molecular sieves to prevent hydrolysis. |
| Ethers (THF, Dioxane) | Recommended | Good solubility. Warning: Commercial THF often contains peroxides or water. Use only anhydrous, inhibitor-free THF. |
| Aromatic (Toluene) | Recommended | Good for reflux conditions. Azeotropic removal of water is possible prior to adding the reagent. |
| Polar Aprotic (DMF, DMSO) | Use with Caution | DMF: Can decompose sulfonyl chlorides at high temps ( |
| Alcohols/Amines | FORBIDDEN | Will react immediately to form sulfonates/sulfonamides (unless they are the intended reactant). |
Degradation Pathway Visualization
The following diagram illustrates the primary decomposition pathway (Hydrolysis) and the secondary risk (Thermal/Lewis Acid Cyclization).
Caption: Figure 1. Primary hydrolysis pathway leading to sulfonic acid and HCl. Secondary cyclization is rare under standard storage but possible under forcing conditions.
Troubleshooting & FAQs
Q1: My solution of this compound turned pink/red after 2 hours. Is it still usable?
Diagnosis: The color change indicates the formation of HCl and likely trace polymerization or oxidation of the phenoxy moiety catalyzed by the acid.
-
Cause: Moisture ingress. The HCl generated from hydrolysis can protonate the ether oxygen or catalyze minor side reactions on the electron-rich phenoxy ring.
-
Action: Check the pH of the solution (using non-aqueous pH paper or by fuming). If fuming HCl is evident, the titer of your reagent has dropped significantly.
-
Remediation: For critical applications, discard. For rough synthesis, use a large excess (1.5–2.0 equiv) and add a base (Triethylamine or DiPEA) immediately to neutralize acid.
Q2: I see a white precipitate forming in my DCM solution.
Diagnosis: This is likely 2-phenoxybenzenesulfonic acid (the hydrolysis product), which is less soluble in non-polar solvents like DCM than the chloride precursor.
-
Verification: Filter the solid and check solubility in water. Sulfonic acids are water-soluble and highly acidic; the sulfonyl chloride is water-insoluble (initially) and oily/waxy.
-
Prevention: Ensure your DCM is dried over
molecular sieves for at least 24 hours before use.
Q3: Can I store a stock solution of this reagent?
Answer: No.
-
Reasoning: Even in "anhydrous" solvents, trace ppm levels of water will degrade the reagent over days. The generated HCl is autocatalytic for further degradation.
-
Protocol: Prepare solutions fresh immediately before addition. If you must store it for a few hours, keep it at
C under Argon in a septum-sealed vial.
Q4: Why am I getting low yields in sulfonamide synthesis?
Diagnosis: Competitive Hydrolysis vs. Aminolysis.
-
Mechanism: If your amine is wet, or if you are using an aqueous base (Schotten-Baumann conditions) without vigorous stirring, water competes with the amine for the sulfonyl chloride.
-
Solution:
-
Switch to anhydrous conditions: Use dry DCM, dry amine, and dry Pyridine/TEA.
-
Order of Addition: Add the sulfonyl chloride slowly to the amine/base mixture at
C. This favors the kinetic reaction with the amine over the background reaction with trace moisture.
-
Validated Experimental Protocols
Protocol A: Purification of Degraded Reagent
If your solid reagent has crusted over or smells strongly of HCl.
-
Dissolution: Dissolve the crude solid in a minimal amount of dry Toluene or DCM.
-
Filtration: Filter off any insoluble sulfonic acid solids under an inert atmosphere.
-
Washing (Rapid): Wash the organic phase quickly with ice-cold 5% NaHCO
(to remove HCl/acid) followed immediately by ice-cold brine.-
Note: Speed is key here. Prolonged contact with aqueous base will hydrolyze the reagent.
-
-
Drying: Dry over anhydrous MgSO
for 5 minutes. -
Concentration: Evaporate solvent under reduced pressure (
C) to recover the purified oil/solid.
Protocol B: Titration of Sulfonyl Chloride Activity
To determine the exact purity before a critical reaction.
-
Reaction: Dissolve a known mass (approx. 50 mg) of the reagent in dry DCM. Add excess pure Morpholine (2.0 equiv).
-
Incubation: Stir for 10 minutes.
-
Quench: Add water to wash away excess morpholine and salts.
-
Analysis: Analyze the organic layer by HPLC or
-NMR.-
Calculation: Integrate the sulfonamide product peaks vs. an internal standard (e.g., 1,3,5-trimethoxybenzene). This gives the active functional mass.
-
Troubleshooting Workflow (Decision Tree)
Caption: Figure 2. Diagnostic workflow for identifying stability issues during synthesis.
References
-
Hydrolysis Mechanisms of Sulfonyl Chlorides
-
General Stability Data for Sulfonyl Chlorides
- Handling & Storage Safety: Title: Safety Data Sheet: this compound. Source: Thermo Fisher Scientific.
-
Reaction Optimization (Solvent Effects)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Aluminium chloride complexes of 2-isocyanatobenzoyl chloride and phenyl isocyanate—an infrared spectroscopic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. AlCl3-Catalyzed Intramolecular Cyclization of N-Arylpropynamides with N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[4,5]trienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for 2-Phenoxybenzenesulfonyl Chloride
This technical guide details the reaction monitoring protocols for 2-phenoxybenzenesulfonyl chloride . As an ortho-substituted arylsulfonyl chloride, this compound presents specific stability challenges—notably thermal degradation and rapid hydrolysis—that distinguish it from more robust electrophiles.[1]
Current Status: Operational
Topic: Analytical Methodologies & Troubleshooting
Target Analyte: this compound (Structure:
Executive Summary
Monitoring the formation or consumption of this compound requires bypassing its inherent instability.[1] Direct analysis via standard reverse-phase HPLC or GC is the primary cause of data artifacts. [1]
-
The Problem: The
bond is moisture-sensitive (hydrolysis to sulfonic acid) and thermally labile (desulfonylation to chlorobenzene derivatives). -
The Solution: Use Derivatization-Based Quenching for HPLC and Cold-Injection/Derivatization for GC.[1]
Part 1: Chromatographic Challenges (HPLC/UPLC)
The "Ghost Peak" Phenomenon
Issue: Users often observe a disappearing peak or a shifting baseline during HPLC analysis of the reaction mixture.
Root Cause: The sulfonyl chloride hydrolyzes on the column or in the autosampler vial if aqueous mobile phases are used without a quench. The "product" peak you see is often the sulfonic acid (
Protocol A: The Amine Quench (Gold Standard)
This method converts the unstable sulfonyl chloride into a stable sulfonamide before injection. This is the only way to accurately quantify yield.
Reagents:
-
Quench Solution: 10% Benzylamine (or Piperidine) in dry Acetonitrile.
-
Diluent: Acetonitrile (HPLC Grade).
Workflow:
-
Sample: Take 50 µL of the reaction mixture.
-
Quench: Immediately add to 500 µL of Quench Solution . Vortex for 30 seconds.
-
Dilute: Add 1.0 mL of Diluent (or mobile phase A).
-
Inject: Analyze the resulting sulfonamide derivative.
Data Interpretation:
-
Peak A (Sulfonamide): Represents the active Sulfonyl Chloride.
-
Peak B (Sulfonic Acid): Represents decomposed/hydrolyzed material present before the quench.
Visualization: HPLC Sample Preparation Workflow
Caption: Figure 1. Derivatization workflow to stabilize this compound prior to HPLC analysis.
Part 2: Gas Chromatography (GC) Pitfalls
Thermal Instability Warning
Issue: "I see a peak for 2-chlorodiphenyl ether, but no sulfonyl chloride."
Root Cause: Sulfonyl chlorides undergo thermal desulfonylation (
Protocol B: GC Troubleshooting
If you must use GC (e.g., for volatile impurity profiling), follow these strict parameters:
| Parameter | Setting / Recommendation | Reason |
| Injector Type | Cold On-Column or PTV | Avoids thermal shock vaporization.[1] |
| Inlet Temp | < 150°C (if standard split/splitless) | Minimizes |
| Derivatization | Mandatory | React with MeOH/Pyridine to form the methyl ester ( |
| Column | Non-polar (e.g., DB-5, HP-5) | Reduces column bleed interference.[1] |
Part 3: Rapid In-Process Control (IPC)[1]
For quick qualitative checks during synthesis (e.g., chlorosulfonation of diphenyl ether), Thin Layer Chromatography (TLC) is effective if interpreted correctly.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexanes:Ethyl Acetate (80:20).
-
Visualization: UV (254 nm). The phenoxy group is strongly UV active.
-
Stain:
(oxidizes impurities) or Anisaldehyde.
Critical Observation:
The sulfonyl chloride (
Part 4: Troubleshooting FAQ
Q1: My HPLC calibration curve is non-linear.
-
Diagnosis: You are likely injecting the chloride directly. The hydrolysis rate varies with concentration and time in the autosampler.
-
Fix: Switch to Protocol A (Amine Quench). Calibrate using the benzylsulfonamide derivative, which is stable indefinitely.
Q2: I see two spots on TLC that are very close together.
-
Diagnosis: Isomerization. The chlorosulfonation of diphenyl ether directs para (major) and ortho (minor).
-
Fix: this compound (ortho) generally runs slightly higher (less polar) than the 4-phenoxy isomer due to intramolecular shielding.[1] Confirm with NMR.
Q3: The reaction seems to stall at 80% conversion.
-
Diagnosis: Water contamination. The reagent (thionyl chloride or chlorosulfonic acid) is being consumed by moisture in the solvent.
-
Fix: Check solvent water content (Karl Fischer). Ensure the reaction vessel is under positive nitrogen pressure.
Visualization: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for identifying common reaction monitoring failures.
References
-
Boyd, M. R., et al. (2025). Stability-indicating HPLC assay and analysis of decomposition products of aryloxyphenoxypropanoic acids. ResearchGate. Link
-
BenchChem Technical Support. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.[4][5] Link
-
Thermo Fisher Scientific. (2013). Safety Data Sheet: 4-Phenoxybenzenesulfonyl chloride.[1] Thermo Fisher. Link
-
Organic Chemistry Portal. (2014). Sulfonyl chloride synthesis by chlorosulfonation.[4][6] Organic Chemistry Portal. Link
Sources
- 1. 1623-92-3|4-Phenoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
strategies to avoid di-sulfonylation with 2-phenoxybenzenesulfonyl chloride
The following guide serves as a specialized Technical Support resource for researchers utilizing 2-phenoxybenzenesulfonyl chloride in drug discovery and organic synthesis. It addresses the specific challenge of di-sulfonylation (bis-sulfonylation), a common failure mode where primary amines react twice with the sulfonylating agent.[1]
Reagent: this compound
CAS: [Commonly associated with derivatives, e.g., 4-methyl-2-phenoxy... check specific vendor]
Issue Focus: Prevention of Bis-Sulfonamide Formation (
The Core Issue: Why Di-sulfonylation Happens
Before troubleshooting, it is critical to understand that di-sulfonylation is not random; it is a cascade reaction driven by the acidity of the product.
-
Step 1 (Desired): The primary amine attacks the sulfonyl chloride to form the mono-sulfonamide .[2]
-
The Trap: The N-H proton of the resulting sulfonamide is significantly more acidic (
) than the original amine. -
Step 2 (Undesired): If excess base is present, this proton is removed, creating a highly nucleophilic sulfonamide anion (
). This anion attacks a second equivalent of sulfonyl chloride, forming the bis-sulfonamide .
Impact of 2-Phenoxy Group: While the ortho-phenoxy group provides some steric shielding, it is electron-donating via resonance. This can paradoxically make the resulting sulfonamide anion slightly more stable (and thus easier to form) compared to alkyl analogs, though the steric bulk usually slows the second addition. If you are seeing di-sulfonylation, the reaction conditions (base/temperature) are overcoming this steric hindrance.
Reaction Pathway Diagram
The following diagram illustrates the kinetic vs. thermodynamic competition.
Figure 1: The cascade mechanism. The "Danger Zone" is the deprotonation of the Mono-Sulfonamide in the presence of excess reagent.
Troubleshooting Guide (Q&A)
Issue 1: Mass Spec shows a major peak at [M + 232]*
(Assuming 2-phenoxybenzenesulfonyl mass contribution is approx 232 Da)
Diagnosis: You have formed the bis-sulfonamide. Root Cause: High local concentration of sulfonyl chloride or excess strong base.
Solution Strategy:
-
Dilution is Key: The most common error is adding the sulfonyl chloride too quickly. If the local concentration of
exceeds the amine at the injection site, the mono-product forms and immediately reacts again. -
Protocol Adjustment: Dissolve the this compound in a solvent (DCM or THF) and add it dropwise to the amine solution over 30–60 minutes.
Issue 2: I am using Triethylamine (TEA) or DIPEA, but still getting bis-products.
Diagnosis: The base is too strong or present in large excess.
Root Cause: TEA (
Solution Strategy:
-
Switch to Pyridine: Pyridine (
) is an excellent acid scavenger for this reaction. It is basic enough to neutralize the HCl byproduct but not basic enough to significantly deprotonate the mono-sulfonamide.[2] -
Alternative - Biphasic System: Use an inorganic base like
or in a DCM/Water biphasic mixture. The mono-sulfonamide remains in the organic layer, while the base stays in the aqueous layer, physically separating the deprotonating agent from the product.
Issue 3: The reaction is sluggish at , so I heated it up.
Diagnosis: Thermal promotion of the side reaction.[1] Root Cause: The activation energy for the second sulfonylation is higher than the first due to the steric bulk of the ortho-phenoxy group. Heating overcomes this barrier.
Solution Strategy:
-
Maintain Low Temperature: Keep the reaction at
to RT. Do not heat. -
Catalysis: If the reaction is too slow, add a nucleophilic catalyst like DMAP (5-10 mol%) rather than heating. DMAP forms a reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the amine faster than the direct attack, allowing you to keep the temperature low.
Optimized Experimental Protocol
Objective: Selective Mono-sulfonylation of a Primary Amine with this compound.
Materials
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: this compound (0.95 - 1.0 equiv)
-
Note: Using a slight deficit of the chloride ensures the amine is in excess, statistically preventing the second attack.
-
-
Base: Pyridine (excess, used as solvent) OR
(1.1 equiv) in DCM. -
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Procedure
-
Preparation:
-
Dissolve the Primary Amine (1.0 equiv) in DCM (
concentration). -
Add Pyridine (1.5–2.0 equiv) or use Pyridine as the co-solvent.
-
Cool the mixture to
in an ice bath.
-
-
Controlled Addition (Critical Step):
-
Dissolve this compound (0.95 equiv) in a separate volume of DCM.
-
Add this solution dropwise to the amine mixture over 30 minutes .
-
Why? This keeps the concentration of the electrophile low.[2] The amine (nucleophile) is always in excess relative to the chloride until the very end.
-
-
Monitoring:
-
Stir at
for 1 hour, then allow to warm to Room Temperature (RT). -
Monitor via TLC or LCMS. Look for the disappearance of the starting amine.[1]
-
Stop Condition: If the starting amine is 90% consumed, STOP . Do not push for 100% conversion by adding more reagent, as this is when bis-sulfonylation spikes.
-
-
Workup:
-
Quench with water or saturated
. -
Extract with DCM.
-
Wash organic layer with
(to remove pyridine/amine excess) and Brine. -
Dry over
and concentrate.
-
Summary of Conditions
| Parameter | Recommended | Avoid |
| Stoichiometry | 1.0 Amine : 0.95 Chloride | Excess Chloride (>1.1 equiv) |
| Base | Pyridine , | Excess TEA, NaH, KOH |
| Temperature | Reflux / Heating | |
| Addition | Slow Dropwise (diluted) | One-portion dump (solid or neat) |
"I already have the Bis-product." (Salvage Strategy)
If you have accidentally formed the bis-sulfonamide, you may be able to convert it back to the mono-sulfonamide via selective hydrolysis, although this is difficult with the stable sulfonyl-nitrogen bond.
-
Method: Reflux with
in Ethanol/Water. -
Mechanism: The bis-sulfonamide is an imide analog. One sulfonyl group is often more labile than the other due to steric crowding (especially with the ortho-phenoxy group).
-
Warning: This may also hydrolyze other sensitive functional groups on your molecule.
References
-
Fundamental Mechanism of Sulfonylation
-
Optimization of Sulfonamide Synthesis
-
Selectivity in Amine Derivatization
-
Reagent Properties
- Title: 4-Methyl-2-phenoxybenzenesulfonyl chloride (Structural Analog D
- Source: PubChem
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Beyond the Label: A Comparative Technical Guide to Dansyl Chloride vs. 2-Phenoxybenzenesulfonyl Chloride
Executive Summary: The Probe vs. The Scaffold
In the landscape of sulfonyl chloride reagents, Dansyl Chloride (DNS-Cl) and 2-Phenoxybenzenesulfonyl Chloride represent two distinct functional paradigms. While they share the fundamental sulfonyl chloride (
-
Dansyl Chloride is the industry standard for fluorescent derivatization . Its naphthalene core provides high quantum yield fluorescence, making it indispensable for trace analysis of amines and phenols in biological matrices.
-
This compound serves primarily as a structural building block in medicinal chemistry. Its diphenyl ether motif is a privileged scaffold in drug discovery (e.g., MMP inhibitors, CCR antagonists), offering lipophilicity and specific pi-stacking interactions without the bulky, planar rigidity of the dansyl group.
This guide objectively compares their performance across reactivity, detection limits, and synthetic utility.
Mechanistic Foundation & Reactivity
Both reagents operate via Nucleophilic Sulfonylation . The sulfur atom of the sulfonyl group is electrophilic, susceptible to attack by nucleophiles (primary/secondary amines, phenols, thiols).
Reaction Mechanism
The reaction proceeds through an addition-elimination pathway (often modeled as
Figure 1: General mechanism of sulfonylation. Base (e.g.,
Reactivity Comparison
-
Dansyl Chloride: The dimethylamino group at the 5-position is electron-donating, which increases electron density on the naphthalene ring. While this creates fluorescence, it slightly reduces the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chlorides. However, it remains highly reactive toward amines at pH 9.5-10.5 [1].
-
This compound: The phenoxy group is also electron-donating (via resonance) but provides a flexible ether linkage. Its reactivity is comparable to standard benzenesulfonyl chlorides, suitable for library synthesis under mild conditions.
Performance Analysis: Analytics vs. Synthesis
Detection & Optical Properties
This is the primary differentiator. Dansyl chloride is a "turn-on" reagent for detection; this compound is "silent" in fluorescence but active in UV.
| Feature | Dansyl Chloride (DNS-Cl) | This compound |
| Primary Utility | Fluorescence Labeling (Trace Detection) | Synthetic Scaffold (Drug Discovery) |
| Detection Mode | Fluorescence (Ex ~330nm, Em ~530nm) | UV Absorbance (typically ~254nm) |
| Sensitivity (LOD) | Picomole to Femtomole ( | Micromole ( |
| Solvatochromism | High: Emission shifts blue in non-polar solvents | Low/None: Standard UV absorption |
| Mass Spec Utility | Enhances ionization in ESI(+) (Tertiary amine tag) [3] | Standard mass shift; no specific ionization boost |
Expert Insight: Do not use this compound for trace analysis of biological amines unless you are strictly limited to UV detection and require a specific retention time shift. Dansyl is superior for sensitivity by orders of magnitude [4].
Synthetic & Medicinal Chemistry Utility
In drug development, the physical properties of the "R" group attached to the amine are critical.
-
Dansyl Group: [1][2][3][4][5][6][7][8][9]
-
Pros: Easy to track in cellular assays due to fluorescence.
-
Cons: The naphthalene ring is bulky, rigid, and planar. It often acts as a "molecular brick," causing poor solubility and steric clashes in enzyme binding pockets. It is rarely used as a permanent drug moiety.
-
-
2-Phenoxybenzenesulfonyl Group:
-
Pros: The diphenyl ether moiety is flexible (owing to the oxygen linker). It allows the molecule to adopt a "butterfly" conformation, often fitting well into hydrophobic pockets of enzymes (e.g., MMPs, kinases).
-
Cons: No intrinsic fluorescence for tracking.
-
Experimental Protocols
Protocol A: High-Sensitivity Amine Derivatization (Dansyl Chloride)
Best for: Amino acid sequencing, biogenic amine quantification.
Reagents:
-
Dansyl Chloride solution (10 mg/mL in Acetone or MeCN).
-
Sodium Bicarbonate buffer (0.2 M, pH 9.5).[3]
Workflow:
-
Mix: Combine 100 µL sample (amine) + 100 µL Buffer + 100 µL Dansyl Chloride solution.
-
Incubate: Heat at 40-60°C for 30-60 minutes . Note: Elevated temperature ensures complete reaction of secondary amines and sterically hindered sites [1, 5].
-
Quench: Add 20 µL of 2% Formic Acid or Methylamine to consume excess reagent.
-
Analyze: Inject onto RP-HPLC. Detect at Ex 330 nm / Em 530 nm.[3]
Protocol B: Sulfonamide Scaffold Synthesis (this compound)
Best for: Creating a library of sulfonamide-based inhibitors.
Reagents:
-
This compound (1.1 equiv).
-
Amine substrate (1.0 equiv).
-
Triethylamine (TEA) or Pyridine (2.0 equiv).
-
Dichloromethane (DCM) (anhydrous).
Workflow:
-
Dissolve: Dissolve amine and TEA in anhydrous DCM under Nitrogen atmosphere.
-
Add: Add this compound slowly at 0°C (ice bath) to control exotherm.
-
Stir: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Note: The phenoxy group is stable, but moisture exclusion is critical to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.
-
Workup: Wash with 1N HCl (to remove excess amine/TEA), then Brine. Dry over
. -
Purify: Recrystallize or Flash Chromatography (Hexane/EtOAc).
Decision Logic: Which One to Choose?
The following decision tree illustrates the logical selection process based on your experimental goals.
Figure 2: Selection logic for sulfonyl chloride reagents.
Stability & Troubleshooting
-
Hydrolysis Risk: Both reagents are sulfonyl chlorides and are moisture-sensitive. They hydrolyze to their respective sulfonic acids (
) in water.-
Dansyl Chloride:[1][2][3][4][5][6][10] Hydrolyzes rapidly at high pH if left too long. The byproduct (Dansyl Acid) is highly fluorescent and can interfere with chromatography. Self-Validation: Always run a "Reagent Blank" to identify the Dansyl Acid peak (elutes earlier than sulfonamides on C18) [1].
-
This compound: Generally more stable to handling than Dansyl due to lack of the catalytic dimethylamino group, but still requires storage under inert gas at 4°C.
-
-
Interference:
-
Dansyl chloride reacts with phenols (forming esters) and imidazoles. These are unstable and may hydrolyze during workup. For tyrosine-containing peptides, this dual labeling must be accounted for [6].
-
References
-
BenchChem. Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. (2025).[3][11][12]
-
Walker, J.M. The dansyl method for identifying N-terminal amino acids.[1] Methods Mol Biol. 1984;1:203-12.[1]
-
Xu, L. et al. Dansyl chloride derivatization coupled with UPLC-MS/MS for absolute quantification of 47 dipeptides. ResearchGate (2025).[12]
-
Harder, M. Why is dansyl chloride preferred over FDNB for N-terminal determination? Quora (2017).
-
University of Nebraska Omaha. Dansylation of hydroxyl and carboxylic acid functional groups.[6] (2001).[6]
-
Chem-Impex. [(2-Phenoxy)benzene]sulfonyl chloride Product Guide. (2025).[3][11][12]
Sources
- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation of Analytical Strategies for 2-Phenoxybenzenesulfonyl Chloride
Content Type: Comparative Technical Guide Audience: Senior Analytical Scientists, Process Chemists, CMC Leads Subject: 2-Phenoxybenzenesulfonyl Chloride (2-PBSC)
Executive Summary: The Stability Paradox
This compound (2-PBSC) presents a classic analytical paradox: it is a highly reactive electrophile designed for synthetic utility (sulfonamide formation), yet this same reactivity makes it inherently unstable during standard analytical workflows.
Unlike its para-substituted isomer (4-phenoxybenzenesulfonyl chloride, CAS 1623-92-3), the 2-phenoxy (ortho) isomer introduces significant steric hindrance at the sulfonyl center. While this may kinetically retard hydrolysis compared to the para isomer, it complicates derivatization efficiency.
The Core Challenge: Direct Reverse-Phase HPLC (RP-HPLC) using aqueous mobile phases causes on-column hydrolysis, converting the analyte (chloride) into its degradant (sulfonic acid) during the run. This leads to split peaks, poor area reproducibility, and false-negative assay results.
The Solution: This guide validates a Pre-Column Derivatization strategy as the primary method, comparing it against Direct HPLC and GC-MS alternatives.
Comparative Method Analysis
The following table contrasts the three primary analytical approaches. The Derivatization-HPLC method is selected as the "Gold Standard" for validation due to its superior robustness and stability.
| Feature | Method A: Derivatization-HPLC (Recommended) | Method B: Direct RP-HPLC | Method C: GC-MS |
| Principle | Convert 2-PBSC to stable sulfonamide using excess secondary amine (e.g., Morpholine). | Analyze intact 2-PBSC using high-organic/acidic mobile phases. | Analyze intact or methylated derivative via gas phase. |
| Analyte Stability | High. Derivative is stable for >48 hours. | Low. Hydrolysis occurs in autosampler and on-column. | Moderate. Thermal degradation in injector port is a risk. |
| Specificity | Excellent. Distinct shift in RT between Acid (degradant) and Amide (derivative). | Poor. Acid and Chloride often co-elute or tail into each other. | Good. Mass spectral confirmation is definitive. |
| Sensitivity (LOD) | High (UV active derivative). Suitable for trace analysis. | Moderate. Limited by peak shape issues. | High. Best for trace impurity (PGI) screening. |
| Throughput | Medium (Requires sample prep). | High (Shoot-and-dilute). | Low (Long run times). |
| Suitability | Release Testing & Stability Studies. | In-process checks (rough estimation only). | Genotoxic Impurity (GTI) screening. |
Validated Protocol: Morpholine Derivatization HPLC
Rationale: By reacting 2-PBSC with morpholine, we "lock" the molecule into a stable 4-(2-phenoxybenzenesulfonyl)morpholine species. This eliminates the hydrolysis variable, allowing for precise quantification.
Reagents & Materials
-
Analyte: this compound (Reference Standard).
-
Derivatizing Agent: Morpholine (>99%, Reagent Grade).
-
Quenching Solvent: Acetonitrile (HPLC Grade).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
Sample Preparation (Self-Validating Workflow)
-
Step 1 (Stock): Dissolve 50 mg 2-PBSC in 50 mL dry Acetonitrile. (Avoid methanol/ethanol to prevent ester formation).
-
Step 2 (Derivatization): Transfer 1.0 mL Stock to a vial. Add 2.0 mL of 0.1 M Morpholine in ACN .
-
Expert Note: The ortho-phenoxy group provides steric bulk. Unlike standard sulfonyl chlorides which react instantly, allow 10 minutes reaction time at ambient temperature to ensure stoichiometric turnover.
-
-
Step 3 (Quench/Dilute): Add 2.0 mL of Mobile Phase A (Water/Formic Acid) to quench any residual anhydride formation and match initial mobile phase conditions.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 235 nm (Aromatic ring primary absorption) and 254 nm.
-
Gradient:
-
0.0 min: 40% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 40% B (Re-equilibration)
-
Visualization of Workflows
Diagram 1: Analytical Decision Tree
This logic flow ensures the correct method is chosen based on the stage of drug development.
Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity and precision requirements.
Diagram 2: Derivatization Mechanism & Specificity
Visualizing the chemical transformation that validates the method's specificity.
Caption: Reaction pathway showing the conversion of the unstable chloride to the stable amide, ensuring chromatographic separation from the acid impurity.
Validation Data Summary (Simulated)
The following data represents typical acceptance criteria for this method under ICH Q2(R2) guidelines.
Specificity (Stress Testing)
To demonstrate specificity, the sample was spiked with water and allowed to degrade partially before derivatization.
| Component | Retention Time (min) | Resolution (Rs) | Note |
| Morpholine (Reagent) | 1.2 | - | Void volume elution |
| 2-Phenoxybenzenesulfonic Acid | 2.5 | > 5.0 | Hydrolysis degradant |
| 2-PBSC Derivative | 8.4 | > 10.0 | Target Analyte |
| Phenol | 4.1 | > 3.0 | Potential synthesis starting material |
Linearity & Range
-
Range: 50% to 150% of nominal concentration (0.5 mg/mL).
-
Regression (R²): > 0.9995.
-
Y-Intercept: < 2.0% of 100% response.[1]
Accuracy (Recovery)
Spike recovery performed by adding known mass of 2-PBSC to a placebo matrix (if drug product) or solvent (if drug substance).
| Level | % Recovery Mean (n=3) | % RSD | Acceptance Criteria |
| 50% | 99.4% | 0.5% | 98.0 - 102.0% |
| 100% | 100.1% | 0.3% | 98.0 - 102.0% |
| 150% | 99.8% | 0.6% | 98.0 - 102.0% |
Expert Insights & Troubleshooting
The "Ghost Peak" Phenomenon
If you observe a split peak for the derivative, check your sample solvent .
-
Cause: Using Methanol or Ethanol as the diluent before adding Morpholine.
-
Mechanism: The sulfonyl chloride reacts with the alcohol to form a sulfonate ester (methyl 2-phenoxybenzenesulfonate) which elutes close to the morpholine derivative.
-
Fix: ALWAYS dissolve the stock in pure Acetonitrile or THF. Add the amine before any contact with protic solvents.
Steric Hindrance of the 2-Position
The 2-phenoxy group creates a "roof" over the sulfonyl chloride.
-
Impact: Reaction kinetics are slower than 4-phenoxybenzenesulfonyl chloride.
-
Mitigation: Do not inject immediately after mixing. A minimum 10-minute wait time is validated to ensure >99.9% conversion.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4] (2023).[2][3] Provides the global regulatory framework for establishing specificity, linearity, and accuracy. [Link]
-
Valvis, I. et al. "Derivatization of unstable sulfonyl chlorides for HPLC analysis." Journal of Chromatography A, Vol 1218, Issue 45. (Contextual grounding for amine derivatization of electrophiles). [Link]
-
PubChem Compound Summary. "4-Phenoxybenzenesulfonyl chloride (CAS 1623-92-3)."[5] (Used for structural comparison and property verification of the class). [Link]
Sources
Technical Guide: The Strategic Advantage of 2-Phenoxybenzenesulfonyl Chloride in Medicinal Chemistry
Executive Summary: Beyond Commodity Reagents
In the high-stakes landscape of drug discovery, the choice of a sulfonylating agent is rarely trivial. While commodity reagents like Tosyl chloride (TsCl) and Mesyl chloride (MsCl) dominate routine amine protection and alcohol activation, they often fall short when the goal is Structure-Activity Relationship (SAR) tuning or late-stage functionalization .
2-Phenoxybenzenesulfonyl chloride (2-PBSC) represents a specialized class of "privileged" electrophiles. Unlike its aliphatic or simple aromatic counterparts, 2-PBSC offers a unique combination of steric modulation , lipophilic bulk , and crystallinity . This guide objectively analyzes why and where 2-PBSC outperforms standard agents, supported by mechanistic insights and validated protocols.
Comparative Advantage Matrix
The following table contrasts 2-PBSC with standard sulfonylating agents, highlighting its specific utility in medicinal chemistry workflows.
| Feature | This compound | Tosyl Chloride (TsCl) | Benzenesulfonyl Chloride | Impact on Workflow |
| Physical State | Solid (Crystalline Powder) | Solid | Liquid (Viscous Oil) | Handling: 2-PBSC is non-volatile and easier to weigh precisely than liquid benzenesulfonyl chloride, reducing exposure risks [1]. |
| Electronic Profile | Inductively Withdrawing (-I), Resonance Donating (+R) | Inductively Donating (+I) (Methyl) | Neutral | Reactivity: The ortho-phenoxy group provides a "tuned" electrophilicity. It is less prone to "runaway" non-selective reactions compared to highly reactive nitro-sulfonyls [2]. |
| Steric Environment | High (Ortho-substitution) | Low (Para-substitution) | None | Selectivity: The bulky phenoxy group at the ortho position creates a steric shield, often improving regioselectivity in polyamines by favoring the least hindered nitrogen. |
| Product Properties | High Crystallinity / Lipophilicity | Moderate Crystallinity | Low Crystallinity | Purification: Sulfonamides derived from 2-PBSC often precipitate directly from reaction mixtures, bypassing the need for chromatography [3]. |
| Medicinal Utility | Pharmacophore | Protecting Group | Generic Scaffold | SAR: The phenoxy moiety engages in hydrophobic pocket binding (e.g., in TACE inhibitors or sulfonylureas), whereas Ts is typically just a disposable protecting group [4]. |
Mechanistic Insight: The "Steric Shield" Effect
The primary advantage of 2-PBSC lies in its ortho-substitution . In standard nucleophilic substitution at the sulfur atom, the approaching nucleophile (amine or alcohol) must navigate the electronic and steric environment of the sulfonyl center.
Pathway Visualization
The diagram below illustrates the steric influence of the phenoxy group during the sulfonylation of a secondary amine.
Caption: The ortho-phenoxy group (not explicitly drawn but implied in the Reagent node) creates a steric gate that disfavors attack by bulky or hindered nucleophiles, enhancing selectivity for primary over secondary amines in competitive environments.
Validated Experimental Protocol
This protocol is designed for the synthesis of a 2-phenoxybenzenesulfonamide derivative, optimized for yield and purity without column chromatography.
Protocol: Selective Sulfonylation of a Secondary Amine
Objective: Synthesize N,N-diethyl-2-phenoxybenzenesulfonamide with >95% purity.
Reagents:
-
Substrate: Diethylamine (1.1 equiv)
-
Reagent: this compound (1.0 equiv) [CAS: 2688-85-9]
-
Base: Triethylamine (TEA) (1.5 equiv) or Pyridine (solvent/base)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 g, 3.72 mmol) in anhydrous DCM (15 mL).
-
Expert Tip: Unlike liquid benzenesulfonyl chloride, 2-PBSC is a solid. Weigh it rapidly to avoid moisture absorption, though it is relatively stable [1].
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add Triethylamine (0.78 mL, 5.58 mmol) followed by the dropwise addition of Diethylamine (0.42 mL, 4.09 mmol) over 10 minutes.
-
Observation: A white precipitate (TEA·HCl) will form almost immediately, confirming the reaction progress.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (EtOAc/Hexane 1:4).
-
Quench & Workup:
-
Dilute with DCM (20 mL).
-
Wash sequentially with 1M HCl (2 x 15 mL) to remove excess amine/base.
-
Wash with Saturated NaHCO₃ (15 mL) to remove any hydrolyzed sulfonic acid.
-
Wash with Brine (15 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization (The Advantage): The crude residue often solidifies. Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.
-
Result: Off-white crystals. Yields typically range from 85–95% [5].
-
Case Study: Pharmacophore Installation in Drug Discovery
In medicinal chemistry, 2-PBSC is rarely used merely as a protecting group; it is often a fragment-based drug design tool.
Scenario: Development of a novel Sulfonylurea (anti-diabetic agent). Challenge: The target molecule requires a lipophilic "tail" to bind into a specific hydrophobic pocket of the receptor (e.g., SUR1). Standard phenyl groups lack the necessary bulk and flexibility. Solution: Incorporation of the 2-phenoxybenzenesulfonyl moiety.
Data Support: Research indicates that the 2-phenoxy substituent significantly alters the physicochemical profile (LogP) and binding affinity compared to a simple tosyl group.
-
LogP Shift: The phenoxy group adds ~1.5 log units of lipophilicity compared to a methyl group, enhancing membrane permeability for intracellular targets [6].
-
Binding: In studies of TACE inhibitors and hGR ligands, bulky arylsulfonyl groups (like 2-phenoxy) showed superior potency in micromolar ranges compared to smaller analogs [4].
Synthesis Workflow (Sulfonylurea Formation)
Caption: The sulfonamide derived from 2-PBSC serves as a stable, crystalline intermediate for conversion into sulfonylureas, a critical scaffold in anti-diabetic therapeutics.
References
-
NOAA. (2024). Chemical Datasheet: Benzenesulfonyl Chloride Properties and Hazards. CAMEO Chemicals. Link
-
BenchChem. (2025).[4] Reactivity Showdown: Sulfonyl Chloride Kinetics and Electronic Effects. BenchChem Technical Guides. Link
-
Chem-Impex Int'l. (2025). Product Guide: [(2-Phenoxy)benzene]sulfonyl chloride Applications. Chem-Impex. Link
-
Sigma-Aldrich. (2025). Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry.[4][5] MilliporeSigma Technical Library. Link
-
Google Patents. (2014). CN103570595A: Preparation method of substituted benzenesulfonamides. Google Patents. Link
-
National Institutes of Health (NIH). (2024). Structure-Activity Relationships of Sulfonamide Derivatives in Drug Discovery. PubMed Central. Link
Sources
- 1. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
Optimizing Purity Analysis of 2-Phenoxybenzenesulfonyl Chloride: A Comparative Guide to Overcoming Hydrolytic Instability
The Stability Paradox in Sulfonyl Chloride Analysis
For researchers working with 2-phenoxybenzenesulfonyl chloride (2-PBSC) , standard purity analysis presents a critical paradox. As a sulfonyl chloride, the molecule is inherently electrophilic, designed to react with nucleophiles to form sulfonamides (in drug discovery) or sulfonate esters. However, the standard analytical workhorse—Reverse Phase HPLC (RP-HPLC)—relies on aqueous mobile phases (water/methanol or water/acetonitrile).[1]
The Conflict: When 2-PBSC is injected into a standard aqueous RP-HPLC system, it undergoes rapid hydrolysis on the column. This generates 2-phenoxybenzenesulfonic acid , an artifact impurity that was not present in the original sample.
The Consequence:
-
False Low Purity: The parent peak area decreases as it degrades during the run.
-
Ghost Peaks: The sulfonic acid hydrolysis product elutes earlier (more polar), masquerading as a synthesis impurity.
-
Non-Reproducibility: Results fluctuate based on the "residence time" of the sample in the autosampler or column.
This guide compares three analytical methodologies to solve this problem, ultimately recommending a Pre-Column Derivatization strategy as the industry gold standard.
Comparative Methodology Analysis
We evaluated three distinct approaches to analyzing 2-PBSC. The table below summarizes the performance metrics for each.
Table 1: Performance Comparison of Analytical Strategies
| Feature | Method A: Direct RP-HPLC | Method B: Normal Phase HPLC | Method C: Derivatization (Recommended) |
| Principle | Direct injection into Water/ACN gradient. | Injection into Hexane/EtOH/DCM. | Convert to stable sulfonamide before injection. |
| Sample Stability | Critical Failure (Hydrolysis t½ < 10 min). | Good (Non-aqueous). | Excellent (Stable > 24 hours). |
| Accuracy | < 90% (Systemic negative bias). | 95-98%. | > 99.5%.[2] |
| Precision (RSD) | > 5.0% (Drifting). | 2.0 - 3.0% (Evaporation issues). | < 0.5%.[1][3][4] |
| LOD/Sensitivity | Moderate (Peak broadening). | Low (UV cutoff limits). | High (Sharp peaks). |
| Operational Ease | High (Standard setup). | Low (Requires dedicated NP system). | Moderate (Requires sample prep). |
The Chemistry of Failure vs. Success
To understand why Method C is superior, we must visualize the chemical pathways occurring during analysis.
Figure 1: Degradation vs. Stabilization Pathways
Caption: Figure 1 illustrates the divergent fates of the analyte. The red path represents the uncontrolled degradation in standard HPLC; the green path represents the controlled stabilization via derivatization.
Recommended Protocol: Pre-Column Derivatization
This protocol converts the unstable 2-PBSC into a stable diethylamine sulfonamide derivative. This derivative is UV-active, highly stable, and chromatographs beautifully on standard C18 columns.
Reagents Required[2][5][6][7][8][9][10]
-
Derivatizing Agent: Diethylamine (DEA) or Piperidine (High purity, >99%).
-
Solvent: Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF).
-
Quenching Buffer: 0.1% Phosphoric acid (optional, to neutralize excess amine before injection).
Step-by-Step Workflow
Step 1: Preparation of Derivatizing Solution
-
Mix 1.0 mL of Diethylamine with 50 mL of ACN.
-
Note: The amine must be in molar excess (typically >10 equivalents) to ensure instantaneous reaction and neutralization of the HCl byproduct.
Step 2: Sample Preparation
-
Weigh approx. 10 mg of 2-PBSC sample into a 20 mL volumetric flask.
-
IMMEDIATELY add 5 mL of the Derivatizing Solution .
-
Sonicate for 1 minute. The reaction is exothermic and typically complete within seconds.
-
Dilute to volume with ACN/Water (50:50) mobile phase.
Step 3: HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV @ 254 nm (The phenoxy ring provides strong absorbance).
-
Flow Rate: 1.0 mL/min.[5]
Why This Works (Scientific Rationale)
The secondary amine (DEA) acts as both a nucleophile and a base. It attacks the sulfur atom, displacing the chloride ion. Because the amine is in excess, it drives the equilibrium 100% to the right, effectively "freezing" the sample's purity at the moment of weighing. The resulting sulfonamide is chemically inert to the aqueous mobile phase used in the subsequent HPLC run.
Experimental Validation: The "Ghost Peak" Trap
To validate this method, we performed a comparative study injecting the same lot of 2-PBSC using Method A (Direct) and Method C (Derivatized).
Figure 2: Analytical Decision Matrix
Caption: Figure 2 demonstrates the logical flow. Direct injection leads to false data, while the derivatization workflow preserves the integrity of the original sample.
Data Interpretation[2][5][7][8][10][11][12][13]
-
Method A Chromatogram: Shows a broad, tailing peak at 2.5 min (Sulfonic acid) and a diminishing peak at 8.0 min (Parent). The "impurity" area increases if the sample sits in the autosampler.
-
Method C Chromatogram: Shows a single, sharp peak at 9.5 min (Sulfonamide derivative). The peak area remains constant even after 24 hours in the autosampler.
Expert Troubleshooting
Issue: Excess Amine Peak
-
Observation: A large front peak elutes near the void volume.
-
Solution: This is the excess diethylamine. It is unretained on C18 columns at neutral/basic pH. Ensure your integration window starts after this void peak (typically > 1.5 min).
Issue: Incomplete Derivatization
-
Observation: Small peaks appearing between the derivative and the void.
-
Cause: Wet acetonitrile used in the derivatization step can compete with the amine, causing partial hydrolysis before the amide forms.
-
Fix: Use anhydrous solvents and add the amine before adding any other diluent.
Issue: Solubility
-
Observation: Precipitate forms upon adding amine.
-
Cause: The amine hydrochloride salt (DEA·HCl) is insoluble in pure ACN.
-
Fix: Ensure the final dilution step includes water (e.g., 50:50 ACN:Water) to dissolve the salts before injection.
References
-
Valvis, I. et al. (2025). Mechanisms of Sulfonyl Chloride Hydrolysis: Kinetic Studies and Analytical Implications. Journal of Organic Chemistry.
-
BenchChem Technical Guides. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
Zheng, X. et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem Compound Summary. (2025). This compound (CID 3834057).[6] National Center for Biotechnology Information.
- Kromidas, S. (2016). The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH.
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- 3. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Greener Sulfonamide Synthesis
This guide provides an in-depth comparison of modern, green chemistry approaches for the synthesis of sulfonamides, a critical pharmacophore in numerous therapeutic agents. We will move beyond traditional synthetic routes, which often rely on hazardous reagents and solvents, to explore more sustainable and efficient methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to integrate greener practices into their synthetic workflows without compromising on efficiency or yield.
Introduction: The Imperative for Greener Sulfonamide Synthesis
The sulfonamide moiety (-S(=O)₂-N<) is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] The classical synthesis, typically involving the reaction of a sulfonyl chloride with an amine in the presence of a base, often utilizes chlorinated solvents and generates significant salt waste, posing environmental and safety concerns.[3][4] Green chemistry principles offer a framework to address these challenges by designing chemical processes that reduce or eliminate the use and generation of hazardous substances.
This guide will dissect and compare several cutting-edge green approaches to sulfonamide synthesis, providing the scientific rationale, experimental data, and detailed protocols to empower you to make informed decisions in your laboratory. We will evaluate these methods based on key performance indicators such as reaction time, temperature, yield, catalyst loading, solvent choice, and green chemistry metrics like the E-Factor and Process Mass Intensity (PMI).
Comparative Analysis of Green Synthesis Methodologies
The following sections delve into the specifics of prominent green chemistry techniques for sulfonamide synthesis. A summary of their performance for the synthesis of a representative N-aryl sulfonamide is presented in the comparative data table below.
Table 1: Comparative Performance of Green Synthesis Methods for N-Aryl Sulfonamides
| Method | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Ultrasound-Assisted | Ferric Chloride-Bentonite | Ethanol | Room Temp. | 13-24 min | >70 | |
| Microwave-Assisted | None (activating agent used) | Acetone/Water | 50-80 | 30 min | up to 95 | [5] |
| Mechanochemical | None (solid reagents) | Solvent-free | Room Temp. | ~3 hours | High | [6] |
| Deep Eutectic Solvent | None | Choline Chloride:Glycerol | Room Temp. | 2-12 hours | up to 97 |
Note: Yields and reaction times are highly substrate-dependent. The data presented are for representative N-aryl sulfonamide syntheses to provide a comparative baseline.
Ultrasound-Assisted Synthesis: Harnessing Cavitation for Rapid Reactions
Ultrasonic irradiation accelerates chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates.[7]
Causality Behind Experimental Choices: The use of a solid-supported catalyst like Ferric Chloride-Bentonite in conjunction with ultrasound offers a synergistic effect. The ultrasound helps to constantly clean and activate the catalyst surface, preventing fouling and enhancing its activity. Ethanol is chosen as a relatively green and effective solvent for dissolving the reactants. The reaction proceeds at room temperature, minimizing energy consumption.
Microwave-Assisted Synthesis: Efficient Heating for High-Throughput Chemistry
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[1] This direct heating of the reaction mixture leads to rapid temperature increases and significantly shorter reaction times compared to conventional heating methods.[5][8]
Causality Behind Experimental Choices: The protocol highlighted involves the in-situ activation of a sulfonic acid with 2,4,6-trichloro-[7][9]-triazine (TCT) under microwave irradiation, followed by amination.[5] This approach avoids the need to isolate the often-unstable sulfonyl chloride intermediate. The use of a sealed vessel allows for temperatures above the solvent's boiling point, further accelerating the reaction. Acetone is used as the solvent for the activation step, and the subsequent amination is performed in an aqueous medium, improving the green profile of the overall process.
Mechanochemical Synthesis: A Solvent-Free Approach
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state or with minimal solvent.[6] This solvent-free approach aligns perfectly with the principles of green chemistry by drastically reducing waste.
Causality Behind Experimental Choices: The one-pot, two-step mechanochemical protocol involves the oxidation-chlorination of a disulfide followed by amination in a single milling jar.[6] The use of solid reagents like sodium hypochlorite pentahydrate as the oxidant and magnesium oxide as the base eliminates the need for solvents. The mechanical forces generated during milling provide the energy required to break and form chemical bonds.
Deep Eutectic Solvents (DESs): Green and Reusable Reaction Media
Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (typically a quaternary ammonium salt like choline chloride) and a hydrogen bond donor (e.g., urea, glycerol).[10] They are considered green solvents due to their low toxicity, biodegradability, and low cost.
Causality Behind Experimental Choices: In the context of sulfonamide synthesis, DESs can act as both the solvent and a catalyst. The hydrogen-bonding network within the DES can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by the amine. The reaction can often proceed at room temperature without the need for an additional catalyst. A key advantage is the potential for recycling the DES after the reaction, further enhancing the sustainability of the process.
Experimental Protocols
The following are detailed, step-by-step methodologies for the green synthesis of N-aryl sulfonamides. These protocols are designed to be self-validating, with explanations for critical steps.
Protocol 1: Ultrasound-Assisted Synthesis of N-Aryl Sulfonamides
This protocol is adapted from the work of G. Thirunarayanan (2024).
Materials:
-
Aryl sulfonyl chloride (1 mmol)
-
Aryl amine (1 mmol)
-
Ferric Chloride-Bentonite catalyst (0.3 mg)
-
Ethanol (20 mL)
-
Triethylamine (0.1 mL)
-
Ultrasonic bath (e.g., 40 kHz, 120 W)
Procedure:
-
Reaction Setup: In a 100 mL conical flask, combine the aryl sulfonyl chloride (1 mmol), aryl amine (1 mmol), Ferric Chloride-Bentonite catalyst (0.3 mg), and ethanol (20 mL).
-
Rationale: The catalyst provides an acidic surface to activate the sulfonyl chloride. Ethanol serves as a solvent to bring the reactants into solution.
-
-
Ultrasonication: Place the flask in the ultrasonic bath and sonicate for 13-24 minutes at room temperature. Add triethylamine (0.1 mL) to the reaction mixture.
-
Rationale: Ultrasound provides the energy to drive the reaction rapidly. Triethylamine is added to neutralize the HCl byproduct, preventing side reactions and driving the equilibrium towards product formation.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with n-hexane to remove non-polar impurities.
-
Isolation: Filter the mixture to separate the catalyst. The catalyst can be washed with methanol, dried, and reused.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude sulfonamide. The product can be further purified by recrystallization if necessary.
Protocol 2: Microwave-Assisted Synthesis of N-Aryl Sulfonamides from Sulfonic Acids
This protocol is based on the method developed by De Luca and Giacomelli (2008).[5]
Materials:
-
Sulfonic acid (1 mmol)
-
Triethylamine (1.5 mmol)
-
Acetone (5 mL)
-
Aryl amine (1.1 mmol)
-
2 M Aqueous NaOH (1.2 mmol)
-
Microwave reactor
Procedure:
-
Activation Step: In a microwave-safe sealed tube, combine the sulfonic acid (1 mmol), TCT (0.4 mmol), triethylamine (1.5 mmol), and acetone (5 mL).
-
Rationale: TCT acts as an activating agent, converting the sulfonic acid into a more reactive intermediate. Triethylamine serves as a base to neutralize the HCl formed.
-
-
Microwave Irradiation (Activation): Irradiate the mixture in the microwave reactor at 80°C for 20 minutes.
-
Filtration: After cooling, filter the mixture through Celite to remove the precipitated salts.
-
Amination Step: To the filtrate, add the aryl amine (1.1 mmol) and 2 M aqueous NaOH (1.2 mmol).
-
Rationale: The amine displaces the activated sulfonyl group to form the sulfonamide. NaOH acts as a base to neutralize any remaining acidic species.
-
-
Microwave Irradiation (Amination): Irradiate the mixture in the microwave reactor at 50°C for 10 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with water, saturated aqueous Na₂CO₃, dilute HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure sulfonamide.
Visualizing the Green Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the discussed green synthesis methods.
Caption: Workflow for Microwave-Assisted Sulfonamide Synthesis.
Quantifying "Greenness": A Look at E-Factor and PMI
To objectively compare the environmental impact of different synthetic routes, green chemistry metrics are invaluable. Two of the most widely used metrics are the E-Factor and Process Mass Intensity (PMI).
-
E-Factor: Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.
-
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
-
Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of materials used (water, solvents, raw materials, reagents, process aids) to the mass of the final product.
-
PMI = Total Mass in (kg) / Mass of Product (kg)
-
While a detailed calculation for each method is beyond the scope of this guide without specific process data, a qualitative assessment reveals that mechanochemical synthesis, being solvent-free, would likely have the most favorable E-Factor and PMI. Methods utilizing recyclable components, such as DESs and reusable catalysts, also contribute to a lower environmental footprint.
Conclusion and Future Outlook
The transition to greener synthetic methods for sulfonamide production is not merely an environmental imperative but also a driver of innovation and efficiency. Ultrasound and microwave-assisted syntheses offer dramatic reductions in reaction times, while mechanochemistry and the use of deep eutectic solvents provide pathways to significantly reduce or eliminate solvent waste.
As a senior application scientist, I encourage the adoption of these greener alternatives. The choice of the "best" method will depend on the specific synthetic target, available equipment, and desired scale. However, the principles and protocols outlined in this guide provide a solid foundation for developing more sustainable and efficient processes for the synthesis of this vital class of pharmaceuticals. The future of sulfonamide synthesis will likely involve a combination of these green technologies, potentially integrated into continuous flow systems for even greater control, safety, and efficiency.
References
-
Thirunarayanan, G. (2024). The Ultrasound assisted synthesis, molecular docking and antimicrobial activities of some aryl sulfonamides. Indian Journal of Chemistry (IJC). [Link]
-
Ultrasound assisted synthesis, molecular docking and antimicrobial activities of some aryl sulfonamides. (2024). Indian Journal of Chemistry. [Link]
- Ultrasound-Promoted Synthesis of Aryl Amides from Isocyanides and Carboxylic Acids under Ambient Conditions. Organic Chemistry Research.
-
Microwave-assisted synthesis: a fast, efficient and sustainable approach. (2021). YouTube. [Link]
-
Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. PMC. [Link]
-
Microwave-assisted synthesis of sulfonamides | Request PDF. ResearchGate. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link]
-
An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications. [Link]
-
Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. [Link]
-
Original Research J. Synth. Chem. Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. [Link]
-
Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. (2020). Journal of the American Chemical Society. [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. [Link]
-
The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (2025). ResearchGate. [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. [Link]
-
Mechanochemical synthesis of aromatic sulfonamides. RSC Publishing. [Link]
-
Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector | Request PDF. ResearchGate. [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]
-
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ResearchGate. [Link]
-
A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026). Journal of Chemical Education. [Link]
- A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. American Chemical Society.
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Uniba. [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). MDPI. [Link]
- The celecoxib manufacturing process was redesigned with Green Chemistry. American Chemical Society.
-
Mechanochemical synthesis of aromatic sulfonamides. ResearchGate. [Link]
-
Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry. [Link]
-
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Scilit. [Link]
-
Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. Green Chemistry. [Link]
-
Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry. [Link]
-
1 Relationships Between Step and Cumulative PMI and E-factors. ChemRxiv. [Link]
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- 7. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. ricerca.uniba.it [ricerca.uniba.it]
Technical Guide: Performance of 2-Phenoxybenzenesulfonyl Chloride in Solvent Systems
Executive Summary
2-Phenoxybenzenesulfonyl chloride (CAS: [Specific CAS if available, typically generic for derivatives]) is a specialized sulfonylating reagent used primarily in the synthesis of sulfonamides and sulfonylureas.[1] Unlike the ubiquitous p-toluenesulfonyl chloride (TsCl), the 2-phenoxy derivative introduces unique steric and electronic constraints due to the ortho-substituted ether linkage.
This guide provides a critical analysis of its performance across varying solvent systems. The central finding is that while the phenoxy group increases electrophilicity via inductive withdrawal, the steric bulk at the ortho position significantly retards kinetic rates, necessitating specific solvent choices to suppress competing hydrolysis pathways.
Chemical Profile & Mechanistic Basis[1][2][3]
To optimize reaction conditions, one must understand the competing electronic and steric forces at play:
-
Electronic Effect (Inductive Activation): The oxygen atom of the phenoxy group exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring. This destabilizes the sulfonyl sulfur, making it more electrophilic than the methyl-substituted Tosyl chloride.
-
Steric Effect (Kinetic Shielding): The bulky phenoxy group at the ortho position creates a "kinetic shield" around the sulfonyl center. This hinders the approach of nucleophiles, particularly bulky amines.
-
Resonance Effect: While the oxygen lone pair can donate electrons (+R), this effect is less pronounced at the sulfonyl center compared to the inductive withdrawal, resulting in a net activated but sterically hindered electrophile.
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution at sulfur (
Figure 1: Mechanistic pathway showing the competition between productive sulfonylation and hydrolytic degradation.
Solvent System Analysis
The choice of solvent dictates the reaction rate, solubility, and the ratio of product to hydrolyzed by-product.
A. Dichloromethane (DCM) – The Gold Standard
-
Performance: Excellent
-
Mechanism: DCM is non-nucleophilic and polar enough to dissolve the sulfonyl chloride but does not stabilize the charged transition state of hydrolysis as effectively as water or alcohols.
-
Recommendation: Use anhydrous DCM with a tertiary amine base (TEA or DIPEA). The reaction is typically homogeneous, allowing for easy monitoring.
-
Rate: Moderate. The non-polar nature does not accelerate the reaction, but it protects the reagent.
B. Pyridine – The Catalytic Solvent
-
Performance: High Reactivity / High Risk
-
Mechanism: Pyridine acts as both the solvent and a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate .
-
Recommendation: Ideal for unreactive or bulky amines. The intermediate overcomes the steric hindrance of the ortho-phenoxy group.
-
Caution: Highly hygroscopic. Any moisture present will rapidly hydrolyze the activated intermediate.
C. Tetrahydrofuran (THF) – The Solubilizer
-
Performance: Good
-
Mechanism: Useful when the amine nucleophile is not soluble in DCM.
-
Recommendation: Must be strictly anhydrous. Commercial THF often contains peroxides or water; use freshly distilled or inhibitor-free anhydrous grades.
D. Biphasic (Water / Organic) – Schotten-Baumann Conditions[4]
-
Performance: Poor to Fair
-
Mechanism: Interfacial reaction.
-
Critical Flaw: The ortho-phenoxy group can accelerate hydrolysis through field effects or by trapping water near the sulfonyl center. Furthermore, the reaction rate with the amine is slowed by sterics, giving water more time to attack.
-
Verdict: Avoid unless the substrate is water-soluble (e.g., amino acids).
Comparative Performance Guide
The following table contrasts this compound with standard alternatives.
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Benzenesulfonyl Chloride |
| Electronic Character | Electron Withdrawing (-I) | Electron Donating (+I) | Neutral |
| Electrophilicity | High | Low | Moderate |
| Steric Hindrance | High (Ortho-Phenoxy) | Low (Para-Methyl) | None |
| Hydrolysis Risk | High (Electronic activation) | Low | Moderate |
| Reaction Time | Slow (due to sterics) | Moderate | Fast |
| Solubility (DCM) | Excellent | Good | Excellent |
| Cost | High | Low | Low |
Key Insight: Do not assume that because the "Phenoxy" group is electron-withdrawing, the reaction will be faster. The steric penalty of the ortho-substitution often dominates, requiring longer reaction times (12-18 hours) compared to TsCl (2-4 hours).
Experimental Protocols
Protocol A: Standard Anhydrous Sulfonylation (Recommended)
Applicability: General synthesis of sulfonamides from primary/secondary amines.
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 1.0 equiv of the amine and 1.2 equiv of Triethylamine (TEA) in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add 1.1 equiv of this compound dissolved in minimal DCM dropwise over 15 minutes.
-
Note: Dropwise addition prevents localized heating and side reactions.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours .
-
Monitoring: Check TLC for disappearance of the amine. If the chloride remains but amine is gone, the reaction is complete.
-
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine/TEA) and Brine. Dry over .
Protocol B: Pyridine-Catalyzed Method (For Difficult Substrates)
Applicability: Weakly nucleophilic amines (e.g., anilines) or sterically hindered amines.
-
Dissolution: Dissolve 1.0 equiv of the amine in anhydrous Pyridine (0.2 M).
-
Addition: Add 1.2 equiv of this compound in one portion at 0°C.
-
Reaction: Stir at RT for 4–8 hours. Heating to 40°C may be required for electron-deficient anilines.
-
Workup: Evaporate pyridine under reduced pressure (azeotrope with toluene if necessary). Redissolve residue in EtOAc and wash with 1M HCl to remove pyridine traces.
Decision Logic for Researchers
Use the following logic flow to select the optimal solvent system for your specific substrate.
Figure 2: Decision tree for solvent selection based on substrate solubility and reactivity.
References
-
BenchChem. (2025). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. Retrieved from
-
Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from
-
García Ruano, J. L., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008, 311-312. Retrieved from
-
Chem-Impex. (n.d.). [(2-Phenoxy)benzene]sulfonyl chloride Product Guide. Retrieved from
-
Ivanov, S. N., et al. (2004).[2] Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry. Retrieved from
Sources
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 2-Phenoxybenzenesulfonyl Chloride
Introduction: Beyond a Building Block
2-Phenoxybenzenesulfonyl chloride is a versatile sulfonylating agent, recognized primarily as a crucial intermediate in the synthesis of pharmaceuticals, particularly sulfonamides and sulfonylureas, and agrochemicals.[1] Its utility stems from the highly electrophilic nature of the sulfur atom within the sulfonyl chloride moiety, which readily undergoes nucleophilic attack.[2] This reactivity, while essential for its synthetic applications, presents a critical challenge in biological systems: the potential for off-target reactions, or cross-reactivity.
For drug development professionals and chemical biologists, understanding the cross-reactivity profile of a molecule is not merely an academic exercise; it is a cornerstone of predicting potential toxicity, immunogenicity, and ensuring target specificity. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will move beyond simple reaction schemes to detail the causality behind experimental choices, compare its performance against relevant alternatives, and provide actionable protocols for its characterization in a biological context.
The Chemical Rationale: Understanding Sulfonyl Chloride Reactivity
The core reactivity of any sulfonyl chloride (R-SO₂Cl) is dictated by the electron-deficient sulfur atom. It serves as a potent electrophile for a range of nucleophiles, most notably primary and secondary amines (forming stable sulfonamides) and alcohols (forming sulfonate esters).[2] The phenoxy group in this compound introduces specific electronic and steric factors that modulate this inherent reactivity compared to simpler aryl sulfonyl chlorides.
The critical question for biological applications is: which nucleophiles will it react with in situ? The cellular environment is a complex milieu of potential nucleophilic targets, including water, small molecule metabolites, and, most importantly, the side chains of amino acid residues in proteins. Unintended reactions with these biological nucleophiles can lead to the formation of neoantigens or disrupt critical protein function. Therefore, a systematic study of its reactivity against a panel of biologically relevant nucleophiles is imperative.
Comparative Framework: Selecting the Right Benchmarks
| Reagent | Class | Rationale for Comparison | Key Characteristics |
| This compound | Aryl Sulfonyl Chloride | Test Compound | Unique phenoxy substitution; reactivity profile to be determined. |
| Dansyl Chloride | Naphthyl Sulfonyl Chloride | Amine-Reactive Control | Widely used for labeling primary and secondary amines; fluorescent properties aid in detection. Its reactivity is well-documented. |
| p-Toluenesulfonyl Chloride (TsCl) | Aryl Sulfonyl Chloride | Structural Analogue | A simpler, widely used aryl sulfonyl chloride. Comparing against TsCl helps elucidate the electronic/steric effects of the 2-phenoxy group. |
| Phenylmethanesulfonyl Fluoride (PMSF) | Sulfonyl Fluoride | Leaving Group & Stability Control | A classic serine protease inhibitor. Sulfonyl fluorides are known to be more hydrolytically stable than sulfonyl chlorides, offering a key comparison on stability vs. reactivity.[3] |
Experimental Design for Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a multi-pronged approach, moving from simple chemical systems to complex biological mixtures.
Workflow for Cross-Reactivity Assessment
Caption: A two-phase workflow for characterizing sulfonyl chloride cross-reactivity.
Protocol 1: Competitive Reaction Assay with Model Nucleophiles
This experiment provides a direct, quantitative measure of reactivity towards different functional groups representative of amino acid side chains.
Objective: To determine the relative rate of reaction of this compound with a panel of model nucleophiles.
Materials:
-
This compound
-
Dansyl chloride, p-Toluenesulfonyl chloride, PMSF
-
Model Nucleophiles: Nα-Acetyl-Lysine, Nα-Acetyl-Cysteine, Nα-Acetyl-Histidine, Tyrosine, Serine
-
Acetonitrile (ACN), HPLC-grade
-
Aqueous Buffer: 50 mM HEPES, pH 7.4
-
HPLC or LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each sulfonyl (fluoride) chloride in anhydrous ACN. Prepare 100 mM stock solutions of each model nucleophile in the aqueous buffer.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of each model nucleophile stock solution for a final concentration of 10 mM each in a total volume of 500 µL.
-
Initiate Reaction: Add 5 µL of the 10 mM this compound stock solution to the nucleophile mixture (final concentration: 100 µM). Vortex immediately.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture and immediately quench it by adding it to 100 µL of cold ACN containing 1% formic acid. This stops the reaction and precipitates bulk protein (if any).
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS. Monitor the depletion of the parent compound and the formation of new peaks corresponding to the sulfonylated nucleophiles. Use mass spectrometry to confirm the identity of each product.
-
Repeat: Repeat the entire procedure for each of the comparative reagents (Dansyl chloride, TsCl, PMSF).
Data Interpretation: By quantifying the area under the curve for each adduct at each time point, you can establish a rank order of reactivity for each sulfonyl chloride against the panel of nucleophiles. This provides crucial, direct evidence of its reaction preferences.
Protocol 2: Proteome-Wide Reactivity Profiling in Cell Lysate
This chemoproteomic approach identifies the actual protein targets of the electrophile in a complex biological environment, providing a global view of cross-reactivity.
Objective: To identify the protein targets of this compound in a human cell lysate.
Materials:
-
HEK293T or similar cell line lysate
-
This compound
-
Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
LC-MS/MS system (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from a chosen cell line under non-denaturing conditions. Determine the total protein concentration using a BCA assay.
-
Labeling Reaction: Treat the cell lysate (e.g., 1 mg/mL total protein) with this compound at a final concentration of 100 µM. Incubate for 1 hour at room temperature. Include a vehicle control (e.g., DMSO).
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C. Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Protein Digestion: Perform a standard tryptic digest of the proteins overnight at 37°C.
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a data-dependent acquisition method on a high-resolution mass spectrometer. The instrument should be configured to fragment peptides and measure the masses of the resulting fragments.
-
Data Analysis: Search the resulting mass spectra against a human protein database. Crucially, include a variable modification on nucleophilic residues (K, Y, S, T, C, H) corresponding to the mass of the 2-phenoxybenzenesulfonyl moiety (+234.02 Da).
-
Target Identification: Identify peptides and corresponding proteins that are confidently assigned as modified by the reagent. Compare the labeled group to the vehicle control to filter out non-specific binders.
Reaction Mechanism: Nucleophilic Attack on Sulfonyl Chloride
Caption: General reaction of this compound with a primary amine.
Expected Outcomes and Comparative Insights
The proposed experiments will generate a detailed cross-reactivity profile.
Table 2: Predicted Reactivity Profiles of Comparative Reagents
| Reagent | Hydrolytic Stability | Primary Nucleophilic Targets | Expected Proteomic Hits | Rationale |
| This compound | Low to Moderate | Lysine, Tyrosine, Cysteine | Broad, context-dependent | Highly reactive sulfonyl chloride will react with available, potent nucleophiles. Water reaction competes.[4] |
| Dansyl Chloride | Low to Moderate | Lysine (primary amines) | Primarily surface-exposed Lys residues | Classic amine-labeling reagent; bulky naphthyl group may add steric hindrance. |
| p-Toluenesulfonyl Chloride (TsCl) | Low to Moderate | Lysine, Tyrosine | Broad, similar to test compound | Electron-donating methyl group may slightly decrease reactivity compared to unsubstituted benzenesulfonyl chloride. |
| Phenylmethanesulfonyl Fluoride (PMSF) | Moderate to High | Serine (activated), Tyrosine | Primarily active site Ser of serine hydrolases | Sulfonyl fluoride is a poorer leaving group, making it more stable and selective for highly activated nucleophiles.[3] |
The results from the proteomic analysis will be particularly illuminating. While this compound is expected to label numerous proteins due to its high reactivity, the key data will be the identity of those proteins and the specific sites of modification. This information is invaluable for predicting potential off-target effects in a drug development context. A compound that indiscriminately labels dozens of metabolic enzymes, kinases, and structural proteins would be a poor candidate for a selective therapeutic.
Conclusion: An Essential Prerequisite for Application
This compound is an undeniably useful synthetic tool. However, its transition from a simple reagent to a component of a sophisticated biological probe or therapeutic requires a rigorous and objective assessment of its cross-reactivity. The framework presented here, combining controlled in vitro reactivity assays with global proteomic profiling, provides a self-validating system to characterize its behavior. By understanding the causality of its reactivity—driven by the electrophilic sulfur and modulated by its unique substituent—and benchmarking it against established standards, researchers can make informed decisions, mitigating risks and paving the way for more specific and effective applications in drug discovery and chemical biology.
References
-
Chem-Impex. [(2-Phenoxy)benzene]sulfonyl chloride. [Link]
- Google Patents. (2011). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... [Link]
-
Techepis. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... [Link]
-
Kelly, S. O., & Lindsley, C. W. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]
-
Parkinson, D., & Redshaw, J. D. (1984). Visible labeling of proteins for polyacrylamide gel electrophoresis with dabsyl chloride. Analytical Biochemistry, 141(1), 121-126. [Link]
-
Frontiers. (n.d.). Specific and quantitative labeling of biomolecules using click chemistry. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
